Lurasidone Sulfoxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYJLJKDGQUHSJ-HTWOXQOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809325-45-8 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-(((1R,2R)-2-((4-(1-oxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)methyl)cyclohexyl)methyl)-, (3aR,4S,7R,7aS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809325458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-2-(((1R,2R)-2-((4-(1-OXIDO-1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)METHYL)CYCLOHEXYL)METHYL)-, (3AR,4S,7R,7AS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX95ZN7H2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vivo Formation of Lurasidone Sulfoxide in Rat Models: A Comprehensive Pharmacokinetic and Metabolic Guide
Executive Summary
Lurasidone is an atypical antipsychotic of the benzisothiazole class, widely utilized in the treatment of schizophrenia and bipolar depression[1]. During preclinical drug development, understanding the metabolic fate of lurasidone in rat models is essential for extrapolating toxicological and pharmacokinetic (PK) data to humans. While the primary active metabolites (ID-14283 and ID-14326) dominate clinical literature, the S-oxidation pathway —yielding lurasidone sulfoxide (ID-14324)—represents a critical biotransformation route[2].
This whitepaper provides an in-depth technical examination of the causality behind lurasidone S-oxidation, details self-validating in vivo experimental protocols for rat models, and synthesizes quantitative PK data to guide preclinical assay development.
Mechanistic Causality of Lurasidone Biotransformation
In rat models, lurasidone undergoes rapid and extensive hepatic metabolism, with less than 1% of the parent compound excreted unchanged in urine or bile[3]. This high clearance rate is driven primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme[4].
The biotransformation of lurasidone diverges into three competing oxidative pathways[2]:
-
Oxidative N-dealkylation: Cleavage between the piperazine ring and the cyclohexyl-methyl group, yielding the major inactive metabolites ID-20219 and ID-11614.
-
Norbornane Ring Hydroxylation: Hydroxylation at the 5- or 6-position of the norbornane skeleton, producing the pharmacologically active metabolites ID-14283 and ID-14326.
-
S-Oxidation (The Sulfoxide Pathway): Targeted oxidation of the sulfur atom within the benzisothiazole ring, yielding lurasidone sulfoxide (ID-14324) .
The Causality of S-Oxidation
Why does CYP3A4 target the benzisothiazole sulfur? The sulfur atom in the benzisothiazole moiety is highly electron-rich and sterically accessible to the high-valent iron-oxo species[Fe(IV)=O] within the CYP3A4 heme active site. As the lurasidone molecule binds to the expansive CYP3A4 pocket, the sulfur atom acts as a nucleophile, readily accepting an oxygen atom to form a sulfoxide. This metabolite can undergo a subsequent, slower oxidation step to form lurasidone sulfone (ID-14323)[2]. Furthermore, chronic administration of lurasidone in rats has been shown to alter the expression of CYP3A isoforms, creating a feedback loop that can auto-modulate the rate of S-oxidation over time[5].
Figure 1: CYP3A4-mediated biotransformation pathways of lurasidone highlighting S-oxidation.
In Vivo Experimental Workflows in Rat Models
To accurately quantify the in vivo formation of lurasidone sulfoxide, researchers must employ a self-validating pharmacokinetic protocol. Because lurasidone is highly bound to plasma proteins (~99.6% in rats) and is unstable in isolated rat liver microsomes without proper stabilizers, in vivo sampling requires immediate quenching[3].
Protocol 1: Animal Dosing and Biliary/Plasma Sampling
Purpose: To establish a controlled timeline for metabolite formation and excretion.
-
Animal Preparation: Utilize male Sprague-Dawley rats (200–250 g). For mass balance and excretion studies, surgically modify the subjects with jugular vein (for serial blood sampling) and bile duct cannulas (to capture biliary excretion, a major elimination route)[3]. Allow a 48-hour recovery period.
-
Dosing Regimen: Administer lurasidone hydrochloride via intravenous (IV) injection (0.5–2.5 mg/kg) or oral gavage (PO) (2.5–10 mg/kg). Formulate the PO dose in a 0.5% methylcellulose suspension to ensure uniform delivery[3].
-
Sampling Time-Course:
-
Plasma: Collect 0.2 mL blood samples into heparinized tubes at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Bile/Urine: Collect continuously over intervals of 0–2, 2–4, 4–8, and 8–24 hours.
-
-
Sample Quenching: Immediately centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C to prevent ex vivo degradation or spontaneous oxidation of the sulfur moiety.
Protocol 2: LC-MS/MS Quantification of Lurasidone Sulfoxide
Purpose: High-sensitivity detection of ID-14324 using mass shift differentiation.
-
Protein Precipitation: Aliquot 100 µL of thawed rat plasma. Add 300 µL of ice-cold acetonitrile containing a stable isotope internal standard (e.g., Lurasidone-d8). The rapid addition of cold organic solvent halts any residual enzymatic activity and precipitates the 99.6% bound plasma proteins[3].
-
Extraction: Vortex the mixture vigorously for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C. Extract 200 µL of the clear supernatant into an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry (MRM Mode): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Parent Lurasidone: Monitor the transition m/z 493.2 → 216.1.
-
Lurasidone Sulfoxide (ID-14324): Monitor the +16 Da mass shift transition m/z 509.2 → 232.1.
-
Figure 2: Step-by-step in vivo experimental workflow for rat pharmacokinetic modeling.
Quantitative Data Presentation
Pharmacokinetic analysis in rat models reveals that lurasidone exhibits dose-independent pharmacokinetics within the standard IV and PO ranges[3]. The absolute oral bioavailability in rats is approximately 23%, largely due to extensive first-pass metabolism by hepatic CYP3A4, which rapidly converts the parent drug into its oxidized variants, including the sulfoxide[3].
Table 1: Pharmacokinetic Parameters of Lurasidone in Sprague-Dawley Rats
| Parameter | IV Administration (0.5–2.5 mg/kg) | PO Administration (2.5–10 mg/kg) |
| Clearance (CL) | 22.1 – 27.0 mL/min/kg | N/A |
| Volume of Distribution (Vss) | 2,380 – 2,850 mL/kg | N/A |
| Half-life (t1/2) | 229 – 267 minutes | ~ 4 – 6 hours |
| Bioavailability (F%) | 100% | ~ 23% |
| Plasma Protein Binding | 99.6% (Concentration independent) | 99.6% |
Table 2: Major Identified Metabolites in Rat Models
| Metabolite ID | Structural Modification | Pharmacological Activity | Primary Excretion Route |
| Lurasidone (Parent) | None | Active (D2 / 5-HT2A Antagonist) | Feces (~80% of total dose) |
| ID-14283 | Norbornane Hydroxylation | Active | Bile / Feces |
| ID-20219 | Oxidative N-dealkylation | Inactive | Urine / Bile |
| ID-14324 | S-Oxidation (Sulfoxide) | Minor Active | Bile |
Conclusion
The in vivo formation of lurasidone sulfoxide in rat models is a direct consequence of CYP3A4-mediated S-oxidation targeting the electron-rich benzisothiazole ring[2][4]. By utilizing robust, self-validating LC-MS/MS protocols coupled with bile-duct cannulated rat models, researchers can accurately map the kinetic profile of this specific biotransformation. Understanding this pathway is not only crucial for completing the mass balance profile of lurasidone but also for predicting drug-drug interactions when co-administered with potent CYP3A4 inducers or inhibitors in clinical settings.
References
-
LATUDA (lurasidone hydrochloride) tablets Prescribing Information. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Lurasidone. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
The Effect of Chronic Treatment with Lurasidone on Rat Liver Cytochrome P450 Expression and Activity in the Chronic Mild Stress Model of Depression. PubMed (National Institutes of Health). Available at:[Link]
-
Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats. Xenobiotica (Taylor & Francis). Available at:[Link]
-
Australian Public Assessment Report for lurasidone hydrochloride. Therapeutic Goods Administration (TGA). Available at:[Link]
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. tga.gov.au [tga.gov.au]
- 3. tandfonline.com [tandfonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Effect of Chronic Treatment with Lurasidone on Rat Liver Cytochrome P450 Expression and Activity in the Chronic Mild Stress Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Activity and Repurposing Potential of the Lurasidone Sulfoxide Metabolite: A Technical Whitepaper
Executive Summary
Lurasidone is a second-generation atypical antipsychotic characterized by its high affinity for dopamine D2 and serotonin 5-HT2A/5-HT7 receptors[1]. While the clinical efficacy of the parent drug is well-documented, its complex hepatic metabolism yields a diverse array of metabolites. Historically, pharmacological focus has been restricted to the active hydroxylated metabolites (ID-14283 and ID-14326)[2]. However, recent advancements in untargeted mass spectrometry and in silico molecular dynamics have illuminated the unique pharmacological profile of lurasidone sulfoxide (CAS 1809325-45-8).
This whitepaper provides an in-depth technical analysis of lurasidone sulfoxide, detailing why S-oxidation abolishes classical psychiatric activity while paradoxically generating high-affinity binding to viral proteases. Furthermore, we outline validated experimental workflows for utilizing this metabolite as a robust biomarker in clinical toxicology.
Metabolic Profiling: The S-Oxidation Pathway
Lurasidone undergoes extensive first-pass metabolism primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. The biotransformation diverges into three primary pathways:
-
Norbornane Hydroxylation: Yields the pharmacologically active metabolites ID-14283 and ID-14326, which retain the parent drug's D2/5-HT2A antagonism[2].
-
N-Dealkylation: Cleaves the piperazine and cyclohexane rings, producing the major inactive carboxylic acid (ID-20219) and piperazine (ID-11614) derivatives[1].
-
S-Oxidation: Targets the sulfur atom on the lipophilic benzisothiazole ring, generating lurasidone sulfoxide[1].
CYP3A4-mediated metabolism of lurasidone into active, inactive, and sulfoxide metabolites.
Receptor Binding & Classical Pharmacological Inactivity
In the context of psychiatric pharmacodynamics, lurasidone sulfoxide is classified as an inactive metabolite. The causality behind this loss of function lies in the steric and electronic alterations induced by S-oxidation.
The parent lurasidone molecule relies on its highly lipophilic benzisothiazole moiety to achieve tight hydrophobic packing within the orthosteric binding pockets of the D2 and 5-HT2A receptors. The enzymatic addition of a polar oxygen atom to the sulfur (forming the sulfoxide) drastically alters the electron density and increases the steric bulk of this ring. This modification introduces a strong dipole moment that sterically clashes with the hydrophobic residues lining the D2 receptor pocket, effectively abolishing the antipsychotic affinity that characterizes the parent drug and its hydroxylated counterparts (ID-14283)[2].
Novel Pharmacological Activity: Antiviral Repurposing
While S-oxidation destroys psychiatric utility, it inadvertently optimizes the molecule for a completely different pharmacological target: viral cysteine proteases.
Recent in silico screening of organosulfur compounds against SARS-CoV-2 targets revealed that lurasidone sulfoxide possesses remarkable binding affinity for the Main Protease (Mpro), Papain-like Protease (PLpro), and viral helicase[3].
-
Mechanistic Causality: The newly formed sulfoxide group acts as a potent hydrogen-bond acceptor. In the catalytic pocket of Mpro, this oxygen atom forms highly stable hydrogen bonds with the catalytic dyad (Cys145 and His41), effectively acting as a competitive inhibitor[3].
-
Binding Superiority: Lurasidone sulfoxide demonstrated a binding energy of -9.0 kcal/mol against Mpro, outperforming both the parent drug (-8.4 kcal/mol) and several reference antiviral compounds[3]. It also showed high affinity (-7.4 kcal/mol) for PLpro, a protease critical for viral replication and evasion of host innate immunity[3][4].
Quantitative Data: Comparative Affinity
The following table summarizes the divergent pharmacological profiles of the parent drug versus the sulfoxide metabolite, highlighting the paradigm shift from neuropharmacology to antiviral targeting.
| Target Receptor / Enzyme | Lurasidone (Parent) | Lurasidone Sulfoxide | Pharmacological Implication |
| Dopamine D2 Receptor | High Affinity (Ki = 0.994 nM) | Negligible / Inactive | Loss of antipsychotic efficacy |
| Serotonin 5-HT2A | High Affinity (Ki = 0.47 nM) | Negligible / Inactive | Loss of antipsychotic efficacy |
| SARS-CoV-2 Mpro | -8.4 kcal/mol | -9.0 kcal/mol | Enhanced viral protease inhibition |
| SARS-CoV-2 PLpro | -7.3 kcal/mol | -7.4 kcal/mol | Enhanced viral protease inhibition |
| SARS-CoV-2 Helicase | N/A | -9.3 kcal/mol | Disruption of viral RNA unwinding |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction, detection, and computational simulation of lurasidone sulfoxide.
Protocol A: Untargeted HRMS Detection in Urine (UDT Biomarker)
Because only ~9% of parent lurasidone is excreted in urine, lurasidone sulfoxide serves as a highly prevalent, reliable biomarker for Urine Drug Testing (UDT) to monitor patient adherence[1][5].
Step-by-Step Methodology:
-
Sample Preparation & Hydrolysis: Aliquot 500 µL of patient urine. Add 50 µL of β-glucuronidase enzyme. Causality: Lurasidone metabolites are heavily glucuronidated; omitting this step traps the sulfoxide in a conjugated state, leading to false-negative adherence reports. Incubate at 55°C for 1 hour.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Lurasidone-d8). Centrifuge at 14,000 rpm for 10 minutes to pellet denatured proteins.
-
LC Separation: Inject the supernatant onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
QTOF-MS Acquisition: Operate the Quadrupole Time-of-Flight Mass Spectrometer in positive electrospray ionization (ESI+) mode.
-
Fragment Analysis (Self-Validation): To definitively differentiate lurasidone sulfoxide from its isobaric cousin (hydroxylurasidone), analyze the MS/MS spectra for fragments at m/z 152 and m/z 237 . Causality: These specific peaks correspond to the oxidized isothiazole ring. Their presence confirms S-oxidation, whereas their absence indicates norbornane hydroxylation[5].
Step-by-step workflow for the untargeted HRMS detection of lurasidone sulfoxide in urine.
Protocol B: In Silico Molecular Docking & Dynamics
To validate the repurposing of lurasidone sulfoxide against viral targets, static docking must be coupled with dynamic simulations.
Step-by-Step Methodology:
-
Ligand Preparation: Generate the 3D conformer of lurasidone sulfoxide (SMILES optimization). Assign Gasteiger charges and minimize energy using the OPLS3e force field.
-
Target Preparation: Retrieve the crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7). Remove co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens to optimize the hydrogen-bonding network at the Cys145/His41 dyad.
-
Grid Generation & Docking: Define a receptor grid box centered on the catalytic dyad. Execute flexible ligand docking using AutoDock Vina or Glide to calculate the binding free energy (kcal/mol).
-
Molecular Dynamics (MD) Simulation (Self-Validation): Static docking is prone to false positives. To validate the stability of the lurasidone sulfoxide-Mpro complex, run a 100 ns MD simulation in an explicit TIP3P water model.
-
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand backbone. Causality: An RMSD fluctuation of < 2.0 Å over the 100 ns trajectory confirms that the sulfoxide's hydrogen bonds with the catalytic pocket are stable in a dynamic aqueous environment, validating its inhibitory potential[3].
In silico molecular docking and dynamics workflow for evaluating viral protease inhibition.
References
- Lurasidone - Wikipedia. Wikipedia.
- Critical appraisal of lurasidone in the management of schizophrenia. PMC - NIH.
- Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online.
- An in-silico study on selected organosulfur compounds as potential drugs for SARS-CoV-2 infection via binding multiple drug targets. PMC - NIH.
- A Review of In Silico Research, SARS-CoV-2, and Neurodegeneration: Focus on Papain-Like Protease. PMC - NIH.
- Lurasidone Sulfoxide (Product Catalog). Simson Pharma Limited.
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in-silico study on selected organosulfur compounds as potential drugs for SARS-CoV-2 infection via binding multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of In Silico Research, SARS-CoV-2, and Neurodegeneration: Focus on Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to Lurasidone Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is a prominent atypical antipsychotic agent, distinguished by its benzisothiazole structure and its efficacy in treating schizophrenia and bipolar depression.[1][2] The clinical utility of any pharmaceutical agent is intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of Lurasidone is paramount for a complete comprehension of its pharmacokinetics, potential drug-drug interactions, and overall safety profile. Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] This process leads to several metabolites, including active and inactive species.
This technical guide focuses on a key metabolite: Lurasidone Sulfoxide . Formed via the S-oxidation pathway, this compound is a critical analyte in metabolic studies and serves as an essential reference standard in the quality control of Lurasidone drug products. This document provides a detailed overview of its core physicochemical properties, metabolic formation, and the analytical methodologies required for its synthesis and characterization.
Core Physicochemical Properties
Lurasidone Sulfoxide is the product of the oxidation of the sulfur atom within the benzisothiazole ring of the parent Lurasidone molecule. Its fundamental properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | (3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | [1][6] |
| CAS Number | 1809325-45-8 | [6][7][8][9] |
| Molecular Formula | C₂₈H₃₆N₄O₃S | [6][7][8] |
| Molecular Weight | 508.68 g/mol | [6][7] |
| Appearance | Pale Yellow Solid | [6] |
Metabolic Formation of Lurasidone Sulfoxide
The biotransformation of Lurasidone is a complex process involving several key pathways. The formation of Lurasidone Sulfoxide is a direct result of S-oxidation.
-
Enzymatic Pathway : The primary enzyme responsible for the metabolism of Lurasidone is CYP3A4, located predominantly in the liver.[3][5]
-
Mechanism : The S-oxidation pathway involves the addition of a single oxygen atom to the sulfur atom of the benzisothiazole moiety of Lurasidone.[3][4] This is one of the major biotransformation routes, alongside oxidative N-dealkylation and hydroxylation of the norbornane ring system.[3][4]
-
Significance : While Lurasidone itself is the primary active component, understanding its metabolic profile, including the formation of the sulfoxide, is crucial for assessing drug clearance and potential interactions with other drugs that inhibit or induce CYP3A4.[5]
The metabolic conversion can be visualized as follows:
Caption: Metabolic pathway of Lurasidone to Lurasidone Sulfoxide.
Synthesis and Characterization Workflow
The availability of pure Lurasidone Sulfoxide as a reference standard is essential for analytical and quality control applications.[7] This requires a robust synthetic process followed by rigorous characterization to confirm its identity and purity.
Proposed Synthetic Protocol
The synthesis of Lurasidone Sulfoxide from its parent drug, Lurasidone, involves a controlled chemical oxidation. The primary challenge is to selectively oxidize the sulfur atom to a sulfoxide without further oxidation to the sulfone (SO₂) or modification of other functional groups in the molecule.
Objective: To perform a selective oxidation of the sulfide in Lurasidone to a sulfoxide.
Materials:
-
Lurasidone Hydrochloride
-
A suitable organic solvent (e.g., Dichloromethane, Methanol)
-
A mild oxidizing agent (e.g., Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA))
-
A base (e.g., Sodium bicarbonate) for neutralization if an acidic reagent is used.
-
Purification system (e.g., Column chromatography or preparative HPLC).
Step-by-Step Methodology:
-
Dissolution: Dissolve Lurasidone in an appropriate solvent at a controlled temperature (e.g., 0-5 °C) to manage the exothermic nature of the oxidation.
-
Reagent Addition: Slowly add one molar equivalent of the oxidizing agent. Using a stoichiometric amount is critical to minimize the formation of the Lurasidone Sulfone byproduct.
-
Rationale: Over-oxidation is a common side reaction. A mild oxidant and controlled stoichiometry favor the formation of the sulfoxide.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum conversion of the starting material and minimal byproduct formation.
-
Quenching & Work-up: Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate. Neutralize the solution if necessary and perform a liquid-liquid extraction to isolate the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate Lurasidone Sulfoxide from unreacted Lurasidone and any sulfone byproduct.
Characterization Protocols
To ensure the synthesized compound is indeed Lurasidone Sulfoxide and meets purity requirements, a suite of analytical techniques must be employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compound and separate it from the starting material and other related substances.
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution program is often employed to achieve optimal separation. Detection is commonly performed using a UV detector.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To confirm the elemental composition and, by extension, the molecular weight.
-
Methodology: The sample is ionized (e.g., using electrospray ionization, ESI) and analyzed. The high-resolution mass measurement of the molecular ion [M+H]⁺ should correspond to the calculated exact mass of C₂₈H₃₇N₄O₃S⁺.
-
Validation Insight: Fragmentation analysis (MS/MS) is crucial. The fragmentation pattern of Lurasidone Sulfoxide is expected to differ significantly from its isomer, hydroxylurasidone. For the sulfoxide, characteristic fragments from the oxidized benzisothiazole ring would be expected, whereas hydroxylurasidone would show fragments indicating hydroxylation on the norbornane ring.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unequivocal structural confirmation.
-
Methodology: Both ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expert Interpretation: The oxidation of the sulfur atom induces significant changes in the chemical environment of the adjacent atoms. Protons and carbons on the benzisothiazole ring in the ¹H and ¹³C NMR spectra will exhibit downfield shifts compared to the spectra of the parent Lurasidone. This provides definitive evidence of oxidation at the sulfur atom.
-
The general workflow for producing and validating Lurasidone Sulfoxide is depicted below.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
Lurasidone Sulfoxide is a scientifically significant molecule in the study of Lurasidone. Its precise molecular formula of C₂₈H₃₆N₄O₃S and molecular weight of approximately 508.68 g/mol are foundational data points for its use as an analytical standard. A thorough understanding of its formation via CYP3A4-mediated S-oxidation, coupled with robust methods for its synthesis and characterization, is indispensable for drug metabolism research, pharmacokinetic studies, and the quality assurance of Lurasidone formulations. The protocols and data presented in this guide offer a comprehensive framework for professionals engaged in these critical areas of drug development.
References
-
Lurasidone Sulfoxide - CAS - 1809325-45-8. Axios Research. [Link][7]
-
Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. PMC. [Link][3]
-
Lurasidone Pharmacokinetics. Psychopharmacology Institute. [Link][4]
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. [Link][10]
-
Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. Oxford Academic. [Link][13]
-
Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. PMC. [Link][2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lurasidone Sulfoxide | CymitQuimica [cymitquimica.com]
- 7. Lurasidone Sulfoxide - CAS - 1809325-45-8 | Axios Research [axios-research.com]
- 8. Lurasidone Sulfoxide | CAS 1809325-45-8 | LGC Standards [lgcstandards.com]
- 9. Lurasidone Sulfoxide | CAS 1809325-45-8 | LGC Standards [lgcstandards.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. allmpus.com [allmpus.com]
- 12. Lurasidone - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
Lurasidone Sulfoxide as a Biomarker of Lurasidone Exposure: A Technical Guide
Executive Summary
Lurasidone is a second-generation atypical antipsychotic characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors. While its clinical efficacy is well-established, its pharmacokinetic profile presents unique challenges for therapeutic drug monitoring (TDM). Lurasidone undergoes extensive first-pass metabolism, primarily driven by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a bioavailability of only 9–19%.
Historically, adherence monitoring relied on plasma concentrations of the parent drug and its major circulating metabolite, ID-20219 (M11). However, recent advancements in untargeted high-resolution mass spectrometry (HRMS) have revealed that these traditional plasma markers are virtually undetectable in human urine. Instead, lurasidone sulfoxide (M10) and hydroxylurasidone (M8/M9) have emerged as the most prevalent urinary metabolites. This whitepaper provides an in-depth mechanistic analysis of lurasidone sulfoxide as a definitive biomarker for non-invasive TDM, detailing its metabolic origins, analytical differentiation, and the self-validating protocols required for its quantification.
Pharmacokinetics and Metabolic Pathways
The biotransformation of lurasidone is heavily dependent on hepatic CYP3A4. The metabolic cascade involves oxidative N-dealkylation, hydroxylation of the norbornane ring, S-oxidation, and reductive cleavage of the isothiazole ring .
While active metabolites like ID-14283 (exo-hydroxy) and ID-14326 (endo-hydroxy) contribute to the drug's pharmacodynamic profile, they are not the primary vectors of excretion. Approximately 80% of a radiolabeled dose is excreted in feces, with only ~9% recovered in urine 1. Lurasidone sulfoxide is formed via the S-oxidation of the isothiazolyl ring. Because it is highly water-soluble and metabolically stable, it concentrates in the bladder, making it an ideal candidate for urine-based adherence testing.
Figure 1: CYP3A4-mediated metabolic pathways of lurasidone yielding key biomarkers.
Quantitative Pharmacokinetic Profile
To understand why lurasidone sulfoxide is prioritized in urine over plasma, we must compare the compartmental distribution of these metabolites.
Table 1: Pharmacokinetic and Metabolic Profile of Lurasidone
| Compound | Metabolic Pathway | Biological Activity | Primary Matrix for TDM |
| Lurasidone | N/A (Parent) | Active (D2/5-HT2A) | Plasma / Feces |
| ID-14283 (M8) | CYP3A4 (Hydroxylation) | Active | Plasma |
| ID-20219 (M11) | CYP3A4 (N-dealkylation) | Inactive | Plasma |
| Lurasidone Sulfoxide (M10) | CYP3A4 (S-oxidation) | Inactive | Urine |
The Analytical Challenge: Isobaric Interference
The primary hurdle in quantifying lurasidone sulfoxide is its isobaric relationship with hydroxylurasidone (M8/M9). Both metabolites share an identical nominal mass and chemical formula modifications (+16 Da from the parent drug due to the addition of one oxygen atom), resulting in an identical precursor ion mass-to-charge ratio (m/z) of 509.25 2.
To resolve this, targeted MS/MS fragmentation is required. The structural location of the oxygen atom dictates the fragmentation pattern. When the oxygen is localized on the sulfur atom of the isothiazole ring (lurasidone sulfoxide), the collision-induced dissociation (CID) yields distinct fragments at m/z 152.05 and 237.08. Conversely, if the oxygen is on the norbornane ring (hydroxylurasidone), these sulfur-oxidized fragments are absent, and an m/z 182.10 fragment dominates.
Table 2: HRMS Diagnostic Fragmentation for Lurasidone Metabolites
| Target Analyte | Precursor Ion (m/z) | Diagnostic Product Ions (m/z) | Structural Significance |
| Lurasidone | 493.26 | 166.10, 218.10 | Intact norbornane and isothiazole rings |
| Lurasidone Sulfoxide | 509.25 | 152.05, 166.10, 237.08 | Oxidized sulfur on isothiazole ring |
| Hydroxylurasidone | 509.25 | 182.10, 218.10 | Hydroxylated norbornane ring |
Self-Validating Protocol: Untargeted HRMS Workflow for Urine Biomarkers
To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal standards and matrix-effect controls. This workflow isolates lurasidone sulfoxide from high-salt urine matrices while preventing ion suppression.
Step-by-Step Methodology
Phase 1: Sample Preparation & Internal Standardization
-
Aliquoting: Transfer 500 µL of human urine into a 2.0 mL microcentrifuge tube.
-
Standard Addition: Spike the sample with 50 µL of deuterated internal standard (e.g., Lurasidone Metabolite 14283-D8, 100 ng/mL).
-
Causality Check: The stable isotope-labeled standard co-elutes with the target analytes, undergoing identical matrix suppression. This self-validates the extraction recovery and ensures quantitative accuracy regardless of urine specific gravity.
-
Phase 2: Enzymatic Hydrolysis 3. Deconjugation: Add 50 µL of β-glucuronidase enzyme in acetate buffer (pH 4.5). 4. Incubation: Incubate at 55°C for 2 hours.
-
Causality Check: Lurasidone metabolites undergo extensive Phase II glucuronidation before renal excretion. Hydrolysis cleaves the glucuronide moiety, reverting metabolites to their Phase I aglycone state (free lurasidone sulfoxide) to ensure the total drug exposure is measured, rather than just the unbound fraction.
Phase 3: Solid Phase Extraction (SPE) Cleanup 5. Conditioning: Pass 1 mL methanol followed by 1 mL deionized water through a mixed-mode cation exchange (MCX) SPE cartridge. 6. Loading & Washing: Load the hydrolyzed urine. Wash with 1 mL of 2% formic acid (removes acidic interferences) followed by 1 mL of methanol (removes hydrophobic lipids). 7. Elution: Elute the basic lurasidone metabolites using 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Phase 4: LC-HRMS Acquisition 8. Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Run a gradient elution (Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). 9. Mass Spectrometry: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Extract exact mass chromatograms (mass error <5 ppm) and trigger MS/MS to monitor the diagnostic m/z 152.05 and 237.08 fragments.
Figure 2: Self-validating HRMS workflow for isolating urinary lurasidone sulfoxide.
Clinical and Drug Development Implications
The identification of lurasidone sulfoxide as a primary urinary biomarker fundamentally shifts how clinical trials and psychiatric practices monitor adherence. Because lurasidone is heavily metabolized by CYP3A4, its systemic exposure is highly susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) 3.
By utilizing a highly prevalent, stable urinary metabolite like lurasidone sulfoxide, pharmacokineticists can accurately map patient exposure over time without the invasive burden of continuous venipuncture. The integration of HRMS protocols ensures that isobaric interferences do not result in false positives, securing the integrity of adherence data in schizophrenic and bipolar depression populations.
References
-
Australian Public Assessment Report for lurasidone hydrochloride - Therapeutic Goods Administration (TGA) -
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS - Spectroscopy Online / LCGC - 2
-
Critical appraisal of lurasidone in the management of schizophrenia - PMC (NIH) - 1
-
Lurasidone Pharmacokinetics - Psychopharmacology Institute -3
Sources
A Comprehensive Guide to the Physicochemical Characterization of Crystalline Lurasidone Sulfoxide
Prepared by: A Senior Application Scientist
Foreword: The Rationale for Characterizing API Metabolites
In modern pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety, efficacy, and quality. This scrutiny must extend beyond the parent drug to its principal metabolites. Lurasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression, undergoes metabolism that includes S-oxidation, leading to the formation of lurasidone sulfoxide.[1][2] As a significant human metabolite, lurasidone sulfoxide's physicochemical properties are of critical importance. Its crystalline form, in particular, dictates its stability, dissolution behavior, and potential to impact the overall safety and manufacturability profile of the drug product.
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of crystalline lurasidone sulfoxide. The methodologies described herein are designed as a self-validating system, grounded in established scientific principles and regulatory expectations. Our approach moves beyond simple data reporting to explain the causality behind each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Solid-State and Crystallographic Analysis
The crystalline state of a pharmaceutical compound is a critical material attribute that influences everything from bioavailability to processability.[3][4] An initial and fundamental step is to confirm the crystalline nature of lurasidone sulfoxide and identify its specific polymorphic form, as different polymorphs can exhibit distinct physical properties.[5] X-Ray Powder Diffraction (XRPD) is the definitive technique for this purpose, providing a unique "fingerprint" of the crystal lattice.[4][6]
Core Technique: X-Ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique that provides unambiguous identification of crystalline phases.[7] By measuring how X-rays are scattered by the electron clouds of atoms arranged in a periodic lattice, we can obtain a diffraction pattern unique to that specific crystal structure.[7] An amorphous solid, lacking long-range molecular order, will produce a broad, diffuse halo, whereas a crystalline solid will generate a series of sharp, well-defined peaks.[8]
Experimental Protocol: XRPD Analysis
-
Sample Preparation (The Causality of Random Orientation): To obtain a diffraction pattern that is truly representative of the bulk material, it is crucial to minimize preferred orientation, where crystallites align in a non-random way.
-
Gently grind approximately 10-20 mg of the crystalline lurasidone sulfoxide sample using an agate mortar and pestle. The goal is to reduce particle size and randomize crystallite orientation without inducing amorphization or phase transition.
-
The powder is then carefully back-loaded into a low-background sample holder. This method reduces the mechanical pressure on the sample surface, further preventing preferred orientation.
-
-
Instrument Configuration:
-
Instrument: A modern Bragg-Brentano geometry diffractometer.
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Optics: Divergence slit, anti-scatter slit, and a receiving slit configured for optimal resolution. A monochromator is used to remove Kβ radiation.
-
-
Data Acquisition:
-
Scan Range (2θ): 3° to 40°. This range is typically sufficient to capture the most characteristic diffraction peaks for pharmaceutical compounds.
-
Step Size: 0.02°.
-
Scan Speed (Time per Step): 1-2 seconds. This provides a good signal-to-noise ratio for phase identification.
-
-
Data Interpretation:
-
The resulting diffractogram is analyzed for the angular position (2θ) and intensity of the diffraction peaks. This pattern serves as the definitive fingerprint for the specific crystalline form of lurasidone sulfoxide being analyzed.[8] It can be compared against patterns of other known forms to confirm phase purity.
-
Visualization: XRPD Experimental Workflow
Caption: Workflow for crystalline phase identification using XRPD.
Section 2: Thermal Properties Analysis
The thermal behavior of a crystalline material provides critical information about its stability, purity, and physical form.[5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that, when used together, offer a comprehensive thermal profile.
Core Technique: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][9] It is used to determine key thermal events such as melting, crystallization, and solid-solid phase transitions.[10] For a crystalline API, the melting point is a primary indicator of identity and purity. A sharp, high-enthalpy melting endotherm is characteristic of a highly crystalline, pure material.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of crystalline lurasidone sulfoxide into a vented aluminum DSC pan. A vented pan is chosen to allow for the escape of any moisture or volatiles without a pressure buildup that could affect the transition temperatures.
-
Instrument Configuration:
-
Atmosphere: Dry nitrogen purge gas at a flow rate of 50 mL/min to provide an inert environment and prevent oxidative degradation.
-
Reference: An empty, sealed aluminum pan.
-
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 300 °C) at a controlled rate of 10 °C/min. A 10 °C/min heating rate is standard and provides a good balance between resolution and sensitivity.[11]
-
-
Data Interpretation: The resulting thermogram is analyzed for the onset temperature of melting, the peak maximum, and the enthalpy of fusion (ΔHfus).
Core Technique: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[12] This technique is essential for determining thermal stability, decomposition temperatures, and quantifying the presence of residual solvents or water (hydrates).[13]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of crystalline lurasidone sulfoxide into a ceramic or platinum TGA pan.
-
Instrument Configuration:
-
Atmosphere: Dry nitrogen purge gas at 50 mL/min.
-
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.
-
-
Data Interpretation: The TGA curve plots percent weight loss versus temperature. Significant weight loss events indicate decomposition, and the onset temperature of this loss is a key measure of thermal stability.
Visualization: Combined Thermal Analysis Workflow
Caption: Integrated workflow for thermal analysis using DSC and TGA.
Data Presentation: Hypothetical Thermal Properties
| Parameter | Technique | Illustrative Value | Significance |
| Melting Onset | DSC | 245 °C | Indicator of purity and crystalline form identity. |
| Enthalpy of Fusion (ΔHfus) | DSC | 110 J/g | Relates to the degree of crystallinity. |
| Decomposition Onset (Td) | TGA | 260 °C | Defines the upper limit of thermal stability. |
| Residual Mass @ 500 °C | TGA | < 1% | Indicates complete decomposition. |
Section 3: Hygroscopicity Assessment
The interaction of a crystalline API with atmospheric moisture is a critical stability parameter.[14] Hygroscopicity can lead to physical changes (e.g., deliquescence, hydrate formation) and chemical degradation. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantitatively assessing the moisture sorption-desorption behavior of a material.[15][16]
Core Technique: Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.[17] The resulting isotherm plot reveals the extent and nature of water uptake, helping to classify the material's hygroscopicity and identify potential humidity-induced phase transitions.[14][15]
Experimental Protocol: DVS Analysis
-
Sample Preparation: Approximately 10-20 mg of crystalline lurasidone sulfoxide is placed into the DVS microbalance sample pan.
-
Instrument Configuration:
-
Temperature: 25 °C, held constant throughout the experiment.
-
Carrier Gas: Dry Nitrogen.
-
-
Humidity Program (Sorption-Desorption Cycle):
-
Drying: The sample is first dried by exposure to 0% Relative Humidity (RH) until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the initial dry mass.
-
Sorption: The RH is increased stepwise (e.g., in 10% RH increments) from 0% to 90% RH. At each step, the system holds until mass equilibrium is reached.
-
Desorption: The RH is subsequently decreased in the same stepwise manner from 90% RH back down to 0% RH.
-
-
Data Interpretation: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm. The overall mass gain at high RH (e.g., 80% RH) is used to classify hygroscopicity. Hysteresis (a difference between the sorption and desorption curves) can indicate phenomena such as hydrate formation or capillary condensation.[15]
Visualization: DVS Analysis and Interpretation
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. veeprho.com [veeprho.com]
- 3. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin [mdpi.com]
- 4. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 5. quercus.be [quercus.be]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. usp.org [usp.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. veeprho.com [veeprho.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ardena.com [ardena.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
An In-depth Technical Guide to the Metabolism of Lurasidone and the Receptor Binding Affinity of its Metabolites
Abstract
Lurasidone is a second-generation (atypical) antipsychotic agent with a unique receptor binding profile, demonstrating high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, alongside partial agonism at 5-HT₁ₐ receptors.[1][2][3][4] A comprehensive understanding of its clinical efficacy and safety profile necessitates a thorough investigation of its metabolism and the pharmacological activity of its metabolites. Lurasidone undergoes extensive metabolism, primarily via Cytochrome P450 3A4 (CYP3A4), leading to several derivatives, including hydroxylated active metabolites and a sulfoxide metabolite.[5][6] This guide provides a detailed examination of lurasidone's metabolic pathways, with a focus on what is currently known about the receptor binding profiles of its key metabolites, including lurasidone sulfoxide. Furthermore, it supplies detailed, field-proven protocols for conducting in vitro radioligand binding assays, a cornerstone technique for determining the receptor affinity of novel compounds and their metabolites.
Introduction: The Clinical Pharmacology of Lurasidone
Lurasidone is approved for the treatment of schizophrenia and bipolar depression.[3] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics.[7][8][9] This dual action is believed to alleviate the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects associated with pure D₂ antagonism.[7][10]
Uniquely among its class, lurasidone also exhibits very high affinity for the 5-HT₇ receptor, where it acts as an antagonist, and high affinity as a partial agonist at the 5-HT₁ₐ receptor.[2][3][4] These interactions are hypothesized to contribute to its pro-cognitive and antidepressant effects.[2][7][10] Conversely, its negligible affinity for histaminergic H₁ and muscarinic M₁ receptors underlies its favorable metabolic profile, with a lower propensity for weight gain and sedation compared to some other antipsychotics.[7][11][12]
The overall in vivo effect of a drug is not solely dependent on the parent compound. The metabolic process can produce derivatives with their own distinct pharmacological activities. Therefore, for drug development professionals and researchers, a granular understanding of a drug's metabolic fate and the receptor binding profiles of its metabolites is critical for accurately predicting clinical outcomes, potential drug-drug interactions, and overall safety.
Metabolic Pathways of Lurasidone
Lurasidone is extensively metabolized in the liver, with the primary enzyme responsible being CYP3A4.[5][6] The major biotransformation pathways include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the norbornane ring system. This pathway produces two major active metabolites, designated ID-14283 and ID-14326.[5][6][13]
-
S-Oxidation: Oxidation of the sulfur atom in the benzisothiazol ring, which results in the formation of lurasidone sulfoxide .
-
Oxidative N-dealkylation: Cleavage of the alkyl chain, leading to the formation of two major inactive metabolites, ID-20219 (a carboxylic acid) and ID-11614.[5][13]
Of the compounds circulating in plasma, the parent lurasidone accounts for approximately 11%, while its active metabolite ID-14283 constitutes about 4%. The inactive carboxylic acid metabolites are more abundant.[13][14]
Caption: Primary metabolic pathways of lurasidone via CYP3A4.
Receptor Binding Affinity Profiles
While extensive data exists for the parent drug, lurasidone, specific quantitative binding data for its metabolites, including lurasidone sulfoxide, is less prevalent in publicly available literature. The activity of lurasidone is considered to be primarily due to the parent drug.[6][14] The following table summarizes the well-established receptor binding affinity (Ki, in nM) of lurasidone. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of Lurasidone
| Receptor Family | Receptor Subtype | Ki (nM) | Primary Action |
|---|---|---|---|
| Dopaminergic | D₂ | 1.0 - 1.7[1][2][15][16] | Antagonist |
| D₁ | 262[1] | Weak Affinity | |
| Serotonergic | 5-HT₂ₐ | 0.47 - 2.0[1][2][16][17] | Antagonist |
| 5-HT₇ | 0.5[1][2][15][16] | Antagonist | |
| 5-HT₁ₐ | 6.4 - 6.8[1][2][16] | Partial Agonist | |
| 5-HT₂C | 415[1] | Weak Affinity | |
| Adrenergic | α₂C | 10.8[1][17] | Antagonist |
| α₂A | 41[1] | Moderate Affinity | |
| α₁ | 48[1][17] | Moderate Affinity | |
| Histaminergic | H₁ | >1000[1][17] | Negligible Affinity |
| Muscarinic | M₁ | >1000[1][17] | Negligible Affinity |
Insights into Metabolite Activity: The metabolites ID-14283 and ID-14326 are described as "active," suggesting they retain some pharmacological activity, though they represent a smaller fraction of the exposure compared to the parent compound.[18] Specific Ki values for lurasidone sulfoxide are not readily available in peer-reviewed literature, indicating that its contribution to the overall pharmacological effect may be minor or that it has not been as extensively characterized as the parent drug and other key metabolites. Further research is required to fully elucidate its specific receptor binding profile.
Experimental Protocol: In Vitro Radioligand Binding Assay
To determine the binding affinity (Ki) of a compound like lurasidone sulfoxide, a competitive radioligand binding assay is the gold-standard methodology. This technique measures the ability of an unlabeled test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., lurasidone sulfoxide) for a specific receptor (e.g., Dopamine D₂).
Materials & Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK-293 cells expressing hD₂R) or homogenized tissue known to be rich in the receptor (e.g., rat striatum).[18][19]
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).[18][20]
-
Unlabeled Ligands:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[19]
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding), liquid scintillation counter, and scintillation cocktail.[18][22]
Step-by-Step Methodology
Step 1: Membrane Preparation [18][19]
-
Homogenize the cell pellet or tissue in ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (~1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (~40,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot and store at -80°C until use.
Step 2: Assay Setup (in a 96-well plate) [19][22]
-
Prepare serial dilutions of the test compound (e.g., lurasidone sulfoxide) to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To each well, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB): 50 µL assay buffer + 50 µL radioligand (at a concentration near its Kd) + 150 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL NSB determinant (e.g., 10 µM Haloperidol) + 50 µL radioligand + 150 µL membrane preparation.
-
Competitive Binding: 50 µL of each test compound dilution + 50 µL radioligand + 150 µL membrane preparation.
-
Step 3: Incubation
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[18][22] Gentle agitation is recommended.
Step 4: Filtration and Washing [18][22]
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash each filter disc multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
Step 5: Radioactivity Measurement
-
Dry the filter mat (e.g., at 50°C for 30 minutes).[22]
-
Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis[18][23]
-
Calculate Specific Binding: For each data point, calculate specific binding as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[20]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).
-
-
Caption: Workflow for a competitive radioligand binding assay.
Key Receptor Signaling Pathways
The binding of lurasidone and its metabolites to G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. The primary targets of lurasidone, the D₂ and 5-HT₂ₐ receptors, couple to different G-proteins:
-
Dopamine D₂ Receptors: These are members of the D₂-like family and typically couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of K⁺ channels).[18] Lurasidone's antagonism blocks this pathway when stimulated by dopamine.
-
Serotonin 5-HT₂ₐ Receptors: These receptors couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Lurasidone's antagonism blocks this cascade.
Caption: Simplified signaling pathways for D₂ and 5-HT₂ₐ receptors.
Conclusion
The pharmacological profile of lurasidone is defined by its potent, multi-receptor engagement, particularly at dopamine D₂ and multiple serotonin receptor subtypes. While the parent drug is the primary contributor to its clinical activity, a full understanding requires characterization of its metabolic products. Lurasidone is extensively metabolized via CYP3A4 to several compounds, including the active hydroxylated metabolites ID-14283 and ID-14326, and lurasidone sulfoxide.
Currently, there is a notable gap in the public domain regarding the specific, quantitative receptor binding affinity profile of lurasidone sulfoxide. The established and robust methodology of competitive radioligand binding assays provides the necessary framework for researchers and drug development professionals to perform such characterizations. Elucidating the binding profiles of all major metabolites is a critical step in building a complete pharmacokinetic/pharmacodynamic (PK/PD) model, which can lead to more precise dosing strategies, a better prediction of drug-drug interactions, and a more profound understanding of the total in vivo activity of a therapeutic agent.
References
- Croxtall, J. D. (2012). Lurasidone. CNS drugs, 26(2), 157–166. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5FSRa_SvjAVQxuHqnt6Fp1_HC48l6a0tL3ezatr87p8J1JSJ8Wt7jv0a3gYKUBso8FBkqxWPPTqWOisuf9WX_5wMuimjI2hBOn_DTwzyJ0UkOcJRy_RJ945f23A5JwYA5Wg0glZ--q96t8jg=]
- Wikipedia. (n.d.). Lurasidone. In Wikipedia. Retrieved from [https://en.wikipedia.org/wiki/Lurasidone]
- Greenberg, W. M., & Citrome, L. (2011). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. P & T : a peer-reviewed journal for formulary management, 36(8), 488–491. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3171822/]
- Therapeutic Goods Administration (TGA). (n.d.). Lurasidone hydrochloride. Retrieved from [https://www.tga.gov.au/sites/default/files/auspar-lurasidone-hydrochloride-140314-pi.pdf]
- Psychopharmacology Institute. (2015, January 11). Lurasidone Pharmacokinetics. Retrieved from [https://psychopharmacologyinstitute.
- BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols. Retrieved from [https://www.benchchem.
- Riva, M. A. (2015). An update of the preclinical profile of lurasidone. Journal of affective disorders, 180, 67-73. [https://www.ncbi.nlm.nih.gov/pubmed/25934449]
- BenchChem. (2025). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine). BenchChem. [https://www.benchchem.com/product/b1200400#ridazin-dopamine-d2-receptor-]
- Malvern Panalytical. (n.d.). Binding Affinity. Retrieved from [https://www.malvernpanalytical.com/en/products/measurement-type/binding-affinity]
- van der Wenden, E. M., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 166(2), 270–278. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2121590/]
- Sanford, M. (2013). Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression. Drugs, 73(16), 1737–1752. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163456/]
- Park, M. H., et al. (2019). Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus. International journal of molecular sciences, 20(19), 4929. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6801648/]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [https://www.giffordbio.com/wp-content/uploads/2020/09/Radioligand-Binding-Assay-Protocol.pdf]
- BenchChem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Retrieved from [https://www.benchchem.com/application-notes/Pergolide-Radioligand-Binding-Assay-for-Dopamine-Receptors]
- National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). [https://www.ncbi.nlm.nih.gov/books/NBK47303/table/ml108.t3/]
- Eckelman, W. C. (2012). In vitro receptor binding assays: General methods and considerations. Nuclear medicine and biology, 39(6), 809–812. [https://www.researchgate.
- Meyer, J. M. (n.d.). Lurasidone for schizophrenia. Psychiatry, 8(1), 19-22. [https://www.mdedge.com/psychiatry/article/64101/schizophrenia-other-psychotic-disorders/lurasidone-schizophrenia]
- Ekinci Nazik, R., & Uygun, Ş. (2021). Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences, 11(1), 25-30. [https://dergipark.org.tr/en/pub/pbs/issue/60074/866417]
- BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader. Retrieved from [https://www.bmglabtech.
- Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [https://doi.org/10.1039/D5SC02460A]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Lurasidone Hydrochloride? Retrieved from [https://www.patsnap.com/synapse/article/what-is-the-mechanism-of-lurasidone-hydrochloride]
- Ng, C. G., & Borse, V. (2023). Lurasidone. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK560683/]
- Selleck Chemicals. (n.d.). Lurasidone. Retrieved from [https://www.selleckchem.com/products/lurasidone.html]
- ResearchGate. (n.d.). Pharmacological and binding profile of lurasidone. Retrieved from [https://www.researchgate.net/figure/Pharmacological-and-binding-profile-of-lurasidone_fig1_230601618]
- Samalin, L., et al. (2014). [Short-term efficacy and safety of lurasidone in the treatment of schizophrenia]. L'Encephale, 40(6), 499–507. [https://pubmed.ncbi.nlm.nih.gov/25458851/]
- Citrome, L. (2012). How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Expert opinion on drug metabolism & toxicology, 8(11), 1451–1459. [https://pubmed.ncbi.nlm.nih.gov/22992160/]
- Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. The Journal of pharmacology and experimental therapeutics, 334(1), 171–181. [https://pubmed.ncbi.nlm.nih.gov/20404009/]
- Meyer, J. M. (2009). Lurasidone: a new drug in development for schizophrenia. Expert opinion on investigational drugs, 18(11), 1715–1726. [https://pubmed.ncbi.nlm.nih.gov/19788421/]
- Corponi, F., et al. (2019). In vitro receptor binding profile of lurasidone compared with other atypical antipsychotics. Schizophrenia research, 208, 469-470. [https://www.researchgate.
- TargetMol. (n.d.). Lurasidone. Retrieved from [https://www.targetmol.com/product/Lurasidone-SM-13496-?utm_source=selleck]
- ResearchGate. (n.d.). Antipsychotic Medication Serotonin Receptor K i Values. Retrieved from [https://www.researchgate.net/figure/Antipsychotic-Medication-Serotonin-Receptor-K-i-Values_table1_349372983]
- Citrome, L. (2011). How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1-10. [https://www.researchgate.
- Fornaro, M., et al. (2024). The Role of Lurasidone in Managing Depressive Symptoms in People with Schizophrenia: A Review. Medicina, 60(3), 422. [https://www.mdpi.com/1648-9144/60/3/422]
- Meltzer, H. Y., et al. (2020). Lurasidone Improves Psychopathology and Cognition in Treatment-Resistant Schizophrenia. Schizophrenia bulletin, 46(3), 650–660. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7188390/]
- APExBIO. (n.d.). Lurasidone Hcl. Retrieved from [https://www.apexbt.com/lurasidone-hcl.html]
- Psych Scene Hub. (2020, August 23). Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls. Retrieved from [https://psychscenehub.com/psychinsights/lurasidone-psychopharmacology-side-effects-and-clinical-pearls/]
Sources
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [Short-term efficacy and safety of lurasidone in the treatment of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psychiatry and Behavioral Sciences [pbsciences.org]
- 13. Lurasidone - Wikipedia [en.wikipedia.org]
- 14. tga.gov.au [tga.gov.au]
- 15. Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Lurasidone and Lurasidone Sulfoxide in Biological Matrices
Introduction & Mechanistic Rationale
Lurasidone is a potent atypical antipsychotic widely prescribed for the management of schizophrenia and bipolar depression. Following oral administration, it undergoes extensive hepatic metabolism primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. Understanding its pharmacokinetic (PK) profile requires the accurate quantification of not only the parent drug but also its circulating metabolites.
From an analytical perspective, quantifying these metabolites presents a distinct challenge. Two of the most prominent metabolites—Lurasidone sulfoxide and Hydroxylurasidone (ID-14283) —are isobaric. Both undergo a mass shift of +16 Da relative to the parent drug, resulting in an identical precursor ion mass of m/z 509.3 1. Relying solely on precursor mass for quantification leads to cross-talk and false quantitative readouts. As a Senior Application Scientist, I designed this protocol to establish a self-validating, highly specific LC-MS/MS methodology that leverages unique Collision-Induced Dissociation (CID) fragmentation pathways to resolve this isobaric interference.
The Isobaric Challenge: Causality in Mass Spectrometry
To quantify lurasidone sulfoxide accurately, we must exploit the structural differences between the isobaric metabolites during fragmentation.
-
Hydroxylurasidone (ID-14283) is formed via oxidation at the norbornane ring. Upon CID, it yields a diagnostic product ion at m/z 182.1.
-
Lurasidone sulfoxide is formed via oxidation at the sulfur atom on the isothiazole ring. This structural alteration shifts the fragmentation pattern, yielding diagnostic product ions at m/z 152.1 and 237.1 12.
By selecting these highly specific Multiple Reaction Monitoring (MRM) transitions, we ensure absolute specificity for the sulfoxide metabolite, even in the event of partial chromatographic co-elution.
Metabolic pathway and isobaric differentiation of Lurasidone via MRM fragmentation.
Experimental Protocol & Self-Validating Workflow
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality of Choice: Lurasidone is highly lipophilic (logP ~5.5). While protein precipitation is faster, it leaves endogenous phospholipids in the extract, causing severe ion suppression in the MS source. Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) selectively partitions the lipophilic analytes into the organic layer while leaving polar matrix components behind 3. Adding a mild base (0.1 M NaOH) suppresses the ionization of the basic piperazine nitrogen (pKa ~7.6), driving the molecules into their neutral state to maximize organic partitioning.
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of human plasma into a clean 2.0 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of Lurasidone-d8 working solution (50 ng/mL) and vortex briefly.
-
pH Adjustment: Add 50 µL of 0.1 M NaOH to the sample to deprotonate the analytes.
-
Extraction: Add 1.0 mL of TBME. Vortex vigorously for 5 minutes to ensure mass transfer.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase. Vortex for 2 minutes and transfer to an autosampler vial.
Liquid-liquid extraction (LLE) workflow for Lurasidone and its metabolites from plasma.
Chromatographic Conditions
Causality of Choice: A C18 column is utilized for its strong retention of lipophilic compounds. The mobile phase consists of 5 mM ammonium acetate adjusted to pH 5.0 and Acetonitrile (15:85, v/v) 3. The slightly acidic pH is critical; it ensures that the basic nitrogen atoms are protonated during the electrospray ionization (ESI) process, significantly enhancing the [M+H]+ signal intensity, while the ammonium acetate provides the ionic strength needed for sharp, reproducible peak shapes.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Self-Validating System Controls
To ensure absolute Trustworthiness , this protocol incorporates built-in validation checks for every batch:
-
System Suitability Test (SST): Six consecutive injections of a mid-level standard must yield a retention time relative standard deviation (RSD) of < 1.0% and peak area RSD < 5.0% before the batch can proceed.
-
Carryover Monitoring: A double-blank matrix extract is injected immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ).
-
Internal Standard Tracking: Lurasidone-d8 area is plotted across the run. Any sample exhibiting an IS area deviation > 15% from the batch mean is automatically flagged for re-extraction, ensuring matrix effects do not compromise individual results.
Quantitative Data & Validation Parameters
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. The optimized MRM transitions, which resolve the isobaric interference between the sulfoxide and hydroxylated metabolites, are summarized below.
Table 1: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lurasidone | 493.3 | 166.1 | 50 | 35 |
| Lurasidone Sulfoxide | 509.3 | 152.1 | 50 | 40 |
| Hydroxylurasidone (ID-14283) | 509.3 | 182.1 | 50 | 38 |
| Lurasidone-d8 (IS) | 501.3 | 166.1 | 50 | 35 |
Table 2: Method Validation Summary (Human Plasma)
| Validation Parameter | Lurasidone | Lurasidone Sulfoxide |
| Linear Dynamic Range | 0.25 – 100 ng/mL | 0.25 – 100 ng/mL |
| Intra-day Precision (CV%) | < 4.5% | < 5.2% |
| Inter-day Precision (CV%) | < 6.8% | < 7.1% |
| Accuracy (% Bias) | ± 8.5% | ± 9.2% |
| Extraction Recovery | > 85% | > 82% |
| Matrix Effect (IS Normalized) | 92 – 105% | 89 – 108% |
References
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS Spectroscopy Online URL:[Link]
-
LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study Biomedical Chromatography (PubMed) URL:[Link]
-
Microbial degradation products of lurasidone and their significance in postmortem toxicology Frontiers in Microbiology URL:[Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for the Quantification of Lurasidone Sulfoxide in Human Urine via LC-MS/MS
Abstract
This application note provides a comprehensive guide to the critical sample preparation techniques required for the accurate and reliable quantification of lurasidone sulfoxide, a key metabolite of the atypical antipsychotic lurasidone, in human urine. We address the primary challenges associated with the urinary matrix, notably the extensive glucuronidation of drug metabolites, which can hinder direct analysis. This guide details three distinct, field-proven protocols: Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and a rapid Dilute-and-Shoot method. Each protocol is preceded by a validated enzymatic hydrolysis step to ensure the complete cleavage of glucuronide conjugates. By explaining the scientific rationale behind each step and providing detailed, step-by-step instructions, this document equips researchers, clinicians, and drug development professionals with the necessary tools to select and implement the most appropriate sample preparation strategy for their specific analytical needs, from high-throughput screening to rigorous quantitative analysis.
Introduction
Lurasidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Therapeutic drug monitoring (TDM) and medication adherence testing are crucial for ensuring treatment efficacy and patient safety, particularly in the schizophrenic population where adherence can be poor.[1] Urine is an ideal matrix for adherence monitoring due to its non-invasive collection and typically higher analyte concentrations compared to blood or plasma.[1][2]
Following administration, lurasidone is extensively metabolized into several compounds, including lurasidone sulfoxide. The analytical challenge in urine testing is that parent drugs and their metabolites are often excreted as water-soluble glucuronide conjugates, a result of Phase II metabolism.[2][3][4] These conjugated forms may not be detectable by standard analytical methods or may exhibit poor cross-reactivity, leading to false-negative results.[4] Therefore, a hydrolysis step to cleave the glucuronide moiety is essential for accurately quantifying the total concentration of lurasidone sulfoxide.
This guide presents a systematic approach to urine sample preparation, beginning with the foundational step of enzymatic hydrolysis, followed by three distinct extraction and cleanup methodologies tailored for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Foundational Step: Enzymatic Hydrolysis of Glucuronide Conjugates
The Rationale: Glucuronidation is a major metabolic pathway that increases the water solubility of drugs and their metabolites, facilitating their excretion in urine.[2] Direct analysis of these conjugates is often impractical due to the limited commercial availability and high cost of certified reference standards.[2] Enzymatic hydrolysis, utilizing the β-glucuronidase enzyme, cleaves the C-O bond of the glucuronide conjugate, liberating the free form of the analyte (lurasidone sulfoxide in this case).[5] This process significantly increases the concentration of the target analyte, thereby enhancing the sensitivity and accuracy of LC-MS/MS analysis.[3][4] The efficiency of this enzymatic reaction is dependent on several factors, including the enzyme source, pH, temperature, and incubation time.[5][6]
Protocol 1: Optimized Enzymatic Hydrolysis
This protocol is designed to be a universal pre-treatment step for any of the subsequent extraction methods described.
Materials:
-
Urine sample
-
β-glucuronidase enzyme (e.g., from E. coli, Abalone, or a recombinant source)[3][6]
-
1 M Ammonium Acetate Buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., a deuterated analog of lurasidone, such as lurasidone-d8)[1]
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Sample Aliquoting: Pipette 500 µL of the urine sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of internal standard solution to all samples, calibrators, and quality controls. This is critical for correcting for variability during sample preparation and analysis.
-
Buffering: Add 250 µL of 1 M Ammonium Acetate Buffer (pH 5.0). Vortex gently for 10 seconds. The buffer creates the optimal pH environment for the β-glucuronidase enzyme to function effectively.
-
Enzyme Addition: Add 25-50 µL of a concentrated β-glucuronidase solution. The exact amount and activity will depend on the enzyme supplier; follow the manufacturer's recommendations.
-
Incubation: Cap the tube and vortex for 10 seconds. Incubate the mixture for 30-60 minutes at 55-65°C. The elevated temperature accelerates the enzymatic reaction, but prolonged incubation at very high temperatures can risk analyte degradation.[4]
-
Reaction Termination: After incubation, the sample is ready for extraction. The subsequent addition of organic solvents in the extraction protocols will effectively stop the enzymatic reaction.
Core Sample Preparation Protocols
The choice of the extraction method depends on the desired level of sample cleanup, sensitivity, throughput, and available resources. We present three methods, from the most rigorous to the most rapid.
Method A: Solid-Phase Extraction (SPE) - The Gold Standard for Purity and Concentration
The Rationale: SPE is a highly effective technique for isolating analytes of interest from a complex matrix while removing endogenous interferences like salts, urea, and pigments.[7][8] A mixed-mode cation exchange (CX) SPE sorbent is ideal. It utilizes reversed-phase interactions to retain moderately nonpolar compounds and a cation-exchange mechanism to strongly retain basic compounds like lurasidone sulfoxide. The multi-step wash sequence allows for the selective removal of interferences, resulting in a very clean final extract.
Caption: Workflow for Solid-Phase Extraction (SPE).
Materials:
-
Hydrolyzed urine sample (from Protocol 1)
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
HPLC-grade Methanol, Water, Acetic Acid, Ammonium Hydroxide
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Reconstitution Solvent (e.g., 10:90 Methanol:Water with 0.1% Formic Acid)
Procedure:
-
Condition: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Water through the sorbent. Do not allow the sorbent to dry. This step activates the reversed-phase functional groups.
-
Load: Load the entire hydrolyzed urine sample onto the conditioned cartridge. Apply gentle vacuum to pass the sample through the sorbent at a rate of ~1-2 mL/min. The analyte binds to the sorbent via hydrophobic and ionic interactions.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% Acetic Acid in Water. This removes highly polar, water-soluble interferences like salts and urea.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol. This removes non-polar, neutral, or acidic compounds that are retained by hydrophobic interactions.
-
Dry: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual wash solvents.
-
Elute: Elute the analyte by passing 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) through the cartridge. The ammonia neutralizes the charge on the analyte, disrupting the ionic bond with the sorbent and allowing it to be eluted.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of Reconstitution Solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Method B: Supported Liquid Extraction (SLE) - The High-Throughput Alternative
The Rationale: SLE offers a simplified and more easily automated alternative to traditional liquid-liquid extraction (LLE).[9] The aqueous sample is absorbed onto a high-surface-area, inert diatomaceous earth or synthetic sorbent. A water-immiscible organic solvent is then passed through the material, partitioning the analytes from the immobilized aqueous phase into the organic phase. This technique avoids the vigorous shaking and potential emulsion formation associated with LLE, leading to high reproducibility and cleaner extracts.[9]
Caption: Workflow for Supported Liquid Extraction (SLE).
Materials:
-
Hydrolyzed urine sample (from Protocol 1)
-
SLE 96-well plate or cartridges
-
Elution Solvent: Methyl tert-butyl ether (MTBE)
-
Nitrogen Evaporator
-
Reconstitution Solvent
Procedure:
-
Load: Load the hydrolyzed urine sample directly onto the SLE sorbent.
-
Equilibrate: Allow the sample to absorb and spread across the sorbent for 5-10 minutes. This step is crucial for efficient extraction.
-
Elute: Add 1.5 mL of MTBE to the well/cartridge and allow it to percolate through the sorbent via gravity. The MTBE extracts the analytes from the immobilized aqueous phase. Apply a gentle pulse of vacuum or positive pressure to ensure all solvent is collected.
-
Evaporate & Reconstitute: Evaporate the collected eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solvent, vortex, and transfer for analysis.
Method C: "Dilute-and-Shoot" - The Rapid Screening Approach
The Rationale: This method prioritizes speed and throughput over sample cleanliness.[7] After hydrolysis, the urine sample is simply diluted with a solvent, typically the mobile phase or a solution containing the internal standard, and injected directly into the LC-MS/MS system.[1][10] While extremely fast, this approach introduces all soluble matrix components into the instrument, which can cause ion suppression/enhancement (matrix effects), contaminate the ion source, and shorten column life.[7] It is best suited for qualitative or semi-quantitative screening where high precision is not the primary objective.
Caption: Workflow for Dilute-and-Shoot.
Materials:
-
Hydrolyzed urine sample (from Protocol 1)
-
Dilution Solvent (e.g., 0.1% formic acid in water containing the internal standard)[1]
Procedure:
-
Dilute: In an autosampler vial, combine 50 µL of the hydrolyzed urine sample with 200 µL of the Dilution Solvent. This represents a 1:5 dilution.
-
Vortex: Cap the vial and vortex for 10 seconds to ensure homogeneity.
-
Analyze: Place the vial directly into the autosampler for LC-MS/MS analysis.
Method Comparison
The selection of a sample preparation method is a trade-off between cleanliness, sensitivity, time, and cost. The following table provides a comparative summary to guide the decision-making process.
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Dilute-and-Shoot |
| Principle | Analyte isolation via sorbent chemistry | Liquid-liquid partition on a solid support | Simple dilution |
| Sample Cleanliness | Excellent | Good | Poor |
| Analyte Concentration | Yes (e.g., 5x) | Yes (e.g., 5x) | No (Dilution) |
| Relative Sensitivity | Highest | High | Lowest |
| Matrix Effect Risk | Low | Low-to-Moderate | High |
| Processing Time/Sample | ~20-30 min (manual) | ~15-20 min (manual) | < 1 min |
| Automation Potential | High | Excellent | N/A |
| Relative Cost/Sample | Moderate-to-High | Moderate | Very Low |
| Recommended Use | Quantitative bioanalysis, low concentration studies, method validation | Routine quantitative analysis, high-throughput labs | Rapid adherence screening, qualitative analysis |
Conclusion
The successful quantification of lurasidone sulfoxide in urine is fundamentally dependent on a well-designed and executed sample preparation strategy. A preliminary enzymatic hydrolysis step is paramount to account for conjugated metabolites and ensure an accurate assessment of the total analyte concentration. For applications demanding the highest accuracy, sensitivity, and minimal matrix effects, Solid-Phase Extraction (SPE) is the recommended method. Supported Liquid Extraction (SLE) presents a highly efficient and reproducible alternative that is exceptionally well-suited for high-throughput, automated environments. For rapid screening where speed is the primary concern, the Dilute-and-Shoot method offers an acceptable, albeit less robust, solution. By understanding the principles and practical considerations outlined in this note, researchers can confidently select and implement the optimal workflow to achieve reliable and high-quality data in their analysis of lurasidone and its metabolites.
References
-
Restek Corporation. (2025, October 7). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. [Link]
-
Al-Asmari, A. I., et al. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Middle-East Journal of Scientific Research. [Link]
-
Dinis-Oliveira, R. J., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. International Journal of Molecular Sciences. [Link]
-
Kura Biotech. Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit Drugs. Kura Biotech. [Link]
-
Strickland, E. C., et al. (2020). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. [Link]
-
American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. [Link]
-
Agilent Technologies. (2012). A Comparative Study of Common Urine Sample Preparation Techniques of a Comprehensive Panel of Pain Management Drugs by LC/MS Analysis for Forensic Toxicology. Agilent Technologies. [Link]
-
Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. [Link]
-
Rani, S., & Krishnappa, V. (2013). A Comparative Study of Urinary Proteins Precipitation Methods. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Lee, J. E., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences. [Link]
-
Chae, Y. J., et al. (2012). A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine. ResearchGate. [Link]
-
Kim, H., et al. (2020). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Journal of Analytical Toxicology. [Link]
-
ResearchGate. (2019). A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. ResearchGate. [Link]
-
Davydovych, S., & Futornyy, S. (2017). Solid-phase extraction for RP-HPLC/UV determination of ziprasidone at presence its main metabolite in urine. The Pharma Innovation Journal. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 3. kurabiotech.com [kurabiotech.com]
- 4. myadlm.org [myadlm.org]
- 5. mecsj.com [mecsj.com]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Advanced Solid-Phase Extraction (SPE) Protocol for Lurasidone Sulfoxide in Biological Matrices
Application Note & Technical Protocol Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers
Introduction & Mechanistic Grounding
Lurasidone is a benzisothiazol derivative and atypical antipsychotic primarily metabolized in the liver by CYP3A4. While therapeutic drug monitoring typically focuses on the parent drug and its active metabolite (ID-14283), the quantification of lurasidone sulfoxide (LURA-SO) has emerged as a critical biomarker [1]. LURA-SO is an inactive but highly prevalent metabolite and a major postmortem degradation product, making it an essential target for comprehensive forensic toxicology and pharmacokinetic (PK) profiling [3].
Extracting lurasidone and LURA-SO from complex biological matrices (e.g., plasma, whole blood) presents distinct challenges. Both molecules are highly lipophilic and heavily protein-bound (>99%). However, the oxidation of the sulfur atom on the isothiazole ring makes LURA-SO slightly more polar than the parent compound [1]. While traditional liquid-liquid extraction (LLE) has been utilized [2], Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides superior matrix cleanup, eliminates emulsion formation, and drastically reduces phospholipid-induced ion suppression in LC-MS/MS analysis [4].
Self-Validating Experimental Design
To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . Analysts must prepare three distinct quality control (QC) sets alongside the unknown samples to continuously monitor extraction efficiency and matrix effects:
-
Pre-Extraction Spike (
): Blank plasma spiked with LURA-SO and Lurasidone-d8 (Internal Standard) before SPE. -
Post-Extraction Spike (
): Blank plasma extracted via SPE, then spiked with LURA-SO and IS after elution. -
Neat Standard (
): Analytes spiked directly into the reconstitution solvent.
The Validation Logic:
-
Recovery Efficiency =
. (Target: >80%). If recovery drops below 80%, the elution volume must be increased. -
Matrix Effect =
. (Target: 85% - 115%). If the matrix effect falls below 85% (indicating ion suppression), the analyst is immediately alerted that the 5% methanol wash step is insufficient for the specific lipid profile of the sample, prompting a self-correcting increase in wash volume.
Quantitative Data & MRM Parameters
The following table summarizes the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters and expected SPE performance metrics derived from validated literature [3, 4].
| Analyte | Precursor Ion ( | Product Ions ( | Collision Energy (eV) | Expected SPE Recovery |
| Lurasidone | 493.2 | 166.1, 216.1 | 30 | > 85% |
| Lurasidone Sulfoxide | 509.2 | 358.2, 99.1 | 25 | > 80% |
| Lurasidone-d8 (IS) | 501.2 | 166.1 | 30 | > 85% |
Workflow Visualization
Workflow for the solid-phase extraction of lurasidone sulfoxide from plasma matrices.
Step-by-Step SPE Methodology
Materials Required: Polymeric HLB SPE Cartridges (e.g., 30 mg/1 mL), LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid.
Step 1: Sample Pre-treatment
-
Action: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 10 µL of Lurasidone-d8 IS (100 ng/mL). Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Causality: Lurasidone and its metabolites are highly protein-bound. The acidic environment denatures plasma proteins and protonates the basic piperazine nitrogen, ensuring the analytes are entirely dissociated and free in the supernatant for extraction.
Step 2: Sorbent Conditioning
-
Action: Pass 1 mL of 100% MeOH through the HLB cartridge, followed by 1 mL of LC-MS grade water. Do not allow the sorbent bed to dry.
-
Causality: The methanol solvates the divinylbenzene polymeric chains, opening the pores of the sorbent to maximize surface area. The subsequent water wash removes excess organic solvent, preventing the analytes from passing straight through the cartridge during loading.
Step 3: Sample Loading
-
Action: Load the acidified supernatant onto the conditioned cartridge. Pull through the manifold at a controlled flow rate of ~1 mL/min (1 drop per second).
-
Causality: A slow, controlled flow rate is critical. LURA-SO is a bulky molecule; rushing the loading phase prevents adequate mass transfer into the sorbent pores, leading to breakthrough losses and poor recovery.
Step 4: Interference Washing
-
Action: Wash the cartridge with 1 mL of 5% MeOH in water. Discard the wash effluent. Dry the cartridge under maximum vacuum for 2 minutes.
-
Causality: This is the most critical step for LURA-SO. Because the sulfoxide group increases the molecule's polarity relative to the parent drug, washing with >10% MeOH will cause premature elution of LURA-SO. A strict 5% MeOH wash is strong enough to elute endogenous salts and polar peptides while safely retaining the target analytes [1, 4].
Step 5: Analyte Elution
-
Action: Elute the analytes into a clean collection tube using 1 mL of 100% MeOH.
-
Causality: The pure organic solvent completely neutralizes the hydrophobic interactions between the divinylbenzene backbone and the benzisothiazole rings of the analytes, sweeping them off the sorbent.
Step 6: Evaporation and Reconstitution
-
Action: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 15% 5mM ammonium acetate / 85% acetonitrile) [2]. Vortex thoroughly and transfer to an autosampler vial.
-
Causality: Reconstituting directly into the mobile phase ensures the sample is thermodynamically matched to the LC column environment, preventing peak broadening or solvent-front distortion during injection.
References
- Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS.
- LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study.
- Microbial degradation products of lurasidone and their significance in postmortem toxicology.DOI.
- Sensitive Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Determination of Risperidone, Olanzapine, Quetiapine, Clozapine, Ziprasidone, Perospirone, Aripiprazole and Blonanserin in Human Serum.SCIRP.
Application Note: Advanced UPLC-MS/MS Method Development for the Quantification of Lurasidone and Its Major Metabolites
Introduction & Clinical Significance
Lurasidone is a potent benzisothiazole derivative and atypical antipsychotic widely prescribed for the management of schizophrenia and bipolar depression. From a pharmacokinetic perspective, lurasidone exhibits high plasma protein binding (>99%) and undergoes extensive hepatic metabolism, primarily driven by the CYP3A4 enzyme pathway.
During therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying the parent drug alone is insufficient. The primary active metabolite, ID-14283 , contributes significantly to the drug's overall pharmacodynamic profile and must be co-quantified to accurately assess therapeutic efficacy 1[1]. Furthermore, for patient adherence testing, urine-specific metabolites such as hydroxylurasidone and ID-20219 serve as highly prevalent, non-invasive biomarkers 2[2].
Fig 1. Hepatic CYP3A4-mediated metabolic pathway of lurasidone.
Methodological Rationale: The Causality of Experimental Design
Developing a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method requires ensuring that every analytical parameter serves a specific physicochemical purpose.
-
Sample Preparation (LLE vs. PPT): While Protein Precipitation (PPT) using acetonitrile is rapid, Liquid-Liquid Extraction (LLE) utilizing tert-butyl methyl ether (TBME) is the superior choice for plasma samples. Causality: Lurasidone is highly lipophilic. LLE selectively partitions the un-ionized drug and its active metabolite into the organic phase while leaving polar endogenous phospholipids trapped in the aqueous layer. This drastically reduces matrix-induced ion suppression in the MS source, which is critical for achieving a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range1[1]. For low-volume pediatric or remote sampling, Dried Blood Spots (DBS) extracted with a methanol/acetonitrile/water mixture have also proven viable 3[3].
-
Chromatographic Separation: A sub-2-µm C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is selected. Causality: The high theoretical plate count generated by sub-2-µm particles overcomes the structural similarities between lurasidone and its metabolites, ensuring sharp peak shapes and baseline resolution in under 3 minutes.
-
Mobile Phase Chemistry: A buffered gradient utilizing 5 mM ammonium acetate (pH 5.0) or 0.1% Formic Acid with Acetonitrile is standard. Causality: Formic acid and ammonium acetate act as proton donors. They ensure the basic piperazine and benzisothiazole nitrogens of lurasidone remain fully ionized (
), thereby maximizing the electrospray ionization (ESI) yield in positive mode 4[4].
Fig 2. Step-by-step UPLC-MS/MS workflow for lurasidone and metabolite quantification.
Experimental Protocol
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of Lurasidone, ID-14283, and the Internal Standard (IS, e.g., Lurasidone-d8 or Ziprasidone) in HPLC-grade methanol at 1.0 mg/mL.
-
Spike blank human plasma to create a calibration curve ranging from 0.25 to 100 ng/mL for Lurasidone, and 0.10 to 14.1 ng/mL for ID-14283.
-
Prepare low, medium, and high QC samples to ensure a self-validating run.
Step 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma sample/QC into a clean 2.0 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 50 ng/mL) and vortex for 10 seconds.
-
Add 1.0 mL of tert-butyl methyl ether (TBME) to the mixture.
-
Vortex vigorously for 5 minutes to ensure partitioning, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v) and transfer to an autosampler vial.
Step 3: UPLC-MS/MS Analysis
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system configured with the parameters outlined in Table 1 .
Table 1: Optimized UPLC & Mass Spectrometry Parameters
| Parameter | Setting / Value |
| Analytical Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.40 – 1.00 mL/min (Gradient Elution) |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Lurasidone MRM | m/z 493.2 → 216.1 (Quantifier) |
| ID-14283 MRM | m/z 509.2 → 216.1 (Quantifier) |
| Capillary Voltage | 4.5 kV |
| Desolvation Temp | 350 °C |
Method Validation & The Self-Validating System
A bioanalytical protocol must act as a self-validating system. By continuously running matrix-matched calibration curves alongside post-extraction spiked blanks, the method dynamically proves its own reliability against matrix effects and recovery losses 4[4].
-
Matrix Effect (Ion Suppression): Calculated by comparing the peak area of analytes spiked after extraction into blank matrix versus neat standard solutions. Values between 95% and 105% indicate negligible ion suppression.
-
Extraction Recovery: Calculated by comparing the peak area of analytes spiked before extraction versus after extraction.
Table 2: Typical Method Validation & Performance Metrics
| Analyte | Linear Range (ng/mL) | Accuracy (%) | Precision (CV %) | Matrix Effect (%) | Recovery (%) |
| Lurasidone | 0.25 – 100.0 | 98.5 – 102.1 | < 8.5 | 95.6 | > 90.0 |
| ID-14283 | 0.10 – 14.1 | 97.2 – 103.4 | < 9.2 | 96.2 | > 88.5 |
Data synthesized from established validation parameters per FDA/ICH guidelines for bioanalytical method validation.
References
-
LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. ResearchGate.[Link]
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online.[Link]
-
Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Taylor & Francis / Bioanalysis.[Link]
-
UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. MDPI.[Link]
Sources
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation and Quantification of Lurasidone Sulfoxide
Introduction & Scientific Context
Lurasidone is a prominent atypical antipsychotic prescribed for the management of schizophrenia and bipolar depression. Throughout its pharmacokinetic lifecycle, it is primarily metabolized by the hepatic CYP3A4 enzyme. Furthermore, the lurasidone active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation during formulation, storage, and biological circulation.
One of the most critical molecular entities observed in both biological metabolism and pharmaceutical degradation is lurasidone sulfoxide (CAS: 1809325-45-8) [1]. Differentiating this specific oxidized species from other isobaric metabolites (such as hydroxylurasidone) is a persistent analytical challenge. As a Senior Application Scientist, I have structured this protocol to move beyond basic step-by-step instructions. This guide establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) framework, detailing the mechanistic causality behind chromatographic separation and collision-induced dissociation (CID) fragmentation.
Causality in Analytical Strategy
When analyzing trace-level metabolites or degradation products, nominal mass instruments (e.g., single quadrupoles) are structurally blind to positional isomers. The addition of an oxygen atom (+15.9949 Da) can occur at multiple sites on the lurasidone molecule (MW: 492.68) [2].
-
Why HRMS? Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide sub-ppm mass accuracy. This allows us to unambiguously identify the empirical formula of the
precursor ion for lurasidone sulfoxide ( , theoretical m/z 509.2581). -
Why specific CID targeting? Exact mass confirms oxidation, but MS/MS is required for localization. Oxidation on the benzisothiazole sulfur atom alters the fragmentation pathway fundamentally compared to hydroxylation on the norbornane ring. By targeting specific product ions, the assay becomes a self-validating system: the presence of diagnostic fragments mathematically and structurally proves the sulfoxide identity [1].
Experimental Workflow
The following diagram outlines the logical progression from sample preparation to data interpretation, ensuring robust data integrity at every analytical node.
Figure 1: End-to-end LC-HRMS workflow for lurasidone sulfoxide analysis.
Detailed Methodologies and Protocols
Sample Preparation: Oxidative Forced Degradation (Self-Validating Control)
To ensure the analytical method can accurately detect and characterize lurasidone sulfoxide, a reference standard should be synthesized in situ via forced degradation [3]. This provides a reliable retention time and MS/MS reference marker.
-
Preparation of Stock: Dissolve 1.0 mg of Lurasidone API in 1.0 mL of LC-MS grade acetonitrile.
-
Oxidative Stress: Transfer 100 µL of the stock solution to a glass HPLC vial. Add 100 µL of 3% Hydrogen Peroxide (
) in water. -
Incubation: Incubate the mixture at room temperature for 4 hours. Causality: This specific temporal and chemical window selectively drives the oxidation of the isothiazole sulfur, generating lurasidone sulfoxide without over-oxidizing the molecule into lurasidone sulfone.
-
Quenching & Dilution: Quench the reaction by adding 800 µL of Mobile Phase A (0.1% Formic acid in water). Vortex for 10 seconds. The sample is now ready for injection.
UHPLC Separation Parameters
Chromatographic resolution is critical to separate the polar sulfoxide from the hydrophobic parent drug. A sub-2-micron C18 column is selected to provide high theoretical plate counts.
| Parameter | Specification / Setting | Scientific Rationale |
| Column | CSH C18 (2.1 × 100 mm, 1.7 µm) | Charged Surface Hybrid (CSH) provides superior peak shape for basic compounds (piperazine moiety) without ion-pairing agents. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes robust protonation for ESI+; maintains low pH to keep basic sites ionized. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures efficient elution of the hydrophobic parent drug. |
| Flow Rate | 0.4 mL/min | Optimal flow regime for ESI desolvation efficiency. |
| Gradient Program | 0-1 min: 10% B1-6 min: 10→90% B6-8 min: 90% B8-10 min: 10% B | Resolves the more polar sulfoxide (which elutes earlier) from the highly retained lurasidone parent. |
| Injection Volume | 2.0 µL | Prevents MS detector saturation while maintaining an excellent Signal-to-Noise (S/N) ratio. |
HRMS Acquisition Parameters (Q-TOF / Orbitrap)
The instrument must be calibrated using a standard tuning mix prior to acquisition to ensure mass accuracy remains < 3 ppm.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Mass Range (MS1) | m/z 100 - 1000 |
| Collision Energy (CID) | 25 eV and 40 eV (Stepped Fragmentation) |
| Resolution | > 35,000 (FWHM at m/z 200) |
Data Presentation and Structural Elucidation
The core of this application lies in the interpretation of the CID spectra. When lurasidone undergoes oxidation, the precursor mass shifts from m/z 493.263 to 509.258. However, an identical mass shift occurs if the molecule is hydroxylated (e.g., forming hydroxylurasidone) [1].
To establish a definitive identification, we rely on the fragmentation rules governed by the molecule's structural weak points.
Figure 2: Diagnostic CID fragmentation pathways of lurasidone sulfoxide.
Quantitative Data & Diagnostic Ion Summary
Table 1: Diagnostic Fragment Ions for Lurasidone vs. Lurasidone Sulfoxide
| Compound | Precursor Ion | Diagnostic Fragment 1 | Diagnostic Fragment 2 | Diagnostic Fragment 3 |
| Lurasidone | 493.263 | m/z 136 (Isothiazole) | m/z 221 (Extended) | m/z 166 (Norbornane) |
| Lurasidone Sulfoxide | 509.258 | m/z 152 (Oxidized Isothiazole) | m/z 237 (Oxidized Extended) | m/z 166 (Norbornane) |
| Hydroxylurasidone | 509.258 | m/z 136 (Isothiazole) | m/z 221 (Extended) | m/z 182 (Hydroxylated Norbornane) |
Mechanistic Causality of Fragmentation: If the identity of the chromatographic peak is indeed lurasidone sulfoxide, the oxidized sulfur atom on the isothiazole ring structure dictates that the fragments containing this ring will shift by +16 Da (m/z 136 → 152, and m/z 221 → 237). Furthermore, the unhydroxylated norbornane ring will yield an unchanged, expected m/z of 166 [1]. The simultaneous presence of m/z 152, 237, and 166 in the MS/MS spectrum definitively confirms the sulfoxide structure, ruling out ring hydroxylation or N-oxidation.
Conclusion
By combining high-resolution mass accuracy with targeted CID fragmentation logic, this LC-HRMS protocol provides an authoritative, self-validating framework for the identification of lurasidone sulfoxide. This methodology is directly applicable to post-market stability testing, impurity profiling, and clinical therapeutic drug monitoring (TDM).
References
- Title: Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS Source: Spectroscopy Online URL
- Title: Lurasidone Hydrochloride-impurities Source: Pharmaffiliates URL
- Title: Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS (Journal of Pharmaceutical and Biomedical Analysis)
Application Note: Protocol for Quantifying Lurasidone Sulfoxide in Brain Tissue via LC-MS/MS
Target Audience: Analytical Chemists, Neuropharmacologists, and Drug Development Scientists. Content Focus: Bioanalytical Method Development, Pharmacokinetics, and Neuro-metabolism.
Scientific Rationale & Causality
Lurasidone is a potent atypical antipsychotic utilized primarily for the treatment of schizophrenia and bipolar depression, acting as a high-affinity antagonist at dopamine D2 and serotonin 5-HT2A receptors[1]. Because its primary site of action resides within the central nervous system (CNS), quantifying the brain penetrance of both the parent drug and its major metabolites is critical for accurate neuropharmacokinetic modeling[2].
Following administration, lurasidone is extensively metabolized primarily by the CYP3A4 enzyme[3]. One of the most prevalent metabolic pathways is S-oxidation on the isothiazole ring, yielding lurasidone sulfoxide (often designated as M10 or ID-14324)[3].
Fig 2: Primary CYP3A4-mediated metabolic pathways of lurasidone yielding the sulfoxide metabolite.
The Analytical Challenge: Brain tissue is notoriously rich in complex lipids (e.g., phosphatidylcholines and sphingomyelins). During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these endogenous lipids often co-elute with lipophilic analytes, causing severe ion suppression in the electrospray ionization (ESI) source. To build a self-validating system, this protocol utilizes a matrix-matched calibration curve, a stable isotope-labeled internal standard (SIL-IS), and an optimized Protein Precipitation Extraction (PPE) utilizing cold acetonitrile to forcefully disrupt protein-drug binding while maximizing throughput[4].
Materials and Reagents
-
Reference Standards: Lurasidone sulfoxide (Purity >98%) and Lurasidone-d8 (Internal Standard).
-
Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), and Formic Acid (FA).
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Biological Matrix: Drug-free (blank) rodent brain tissue (for calibration and Quality Control preparation).
Experimental Protocol
Standard Curve & Quality Control (QC) Preparation
Causality Check: Why matrix-matched? Preparing standards in neat solvent leads to overestimation of recovery due to the absence of matrix-induced ion suppression.
-
Prepare a primary stock solution of lurasidone sulfoxide at 1.0 mg/mL in DMSO.
-
Dilute serially in 50% MeOH to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.
-
Spike working solutions into blank brain homogenate to yield a final calibration range of 1.0 ng/mL to 1,000 ng/mL .
-
Prepare QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.
Brain Tissue Homogenization
-
Harvest brain tissue and immediately snap-freeze in liquid nitrogen. (Reasoning: Rapid freezing halts ex vivo enzymatic degradation by endogenous esterases).
-
Weigh the frozen brain tissue precisely.
-
Add ice-cold PBS at a 1:4 (w/v) ratio (e.g., 1 gram of tissue requires 4 mL of PBS).
-
Homogenize using a bead-beater or mechanical homogenizer for 2 minutes on ice until a uniform suspension is achieved.
Protein Precipitation Extraction (PPE)
Causality Check: Acetonitrile is selected over methanol because it generates a tighter, more cohesive protein pellet upon centrifugation, which is critical for preventing LC column clogging[4].
Fig 1: Sample preparation workflow for extracting lurasidone sulfoxide from brain tissue homogenates.
-
Transfer 50 µL of brain homogenate (samples, standards, or QCs) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (Lurasidone-d8 at 500 ng/mL). Vortex briefly.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.
-
Vortex vigorously for 2 minutes to ensure complete disruption of drug-protein complexes.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C .
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (dilution reduces the organic strength, improving peak shape during reversed-phase injection).
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is recommended. The mobile phase utilizes a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid acts as a proton donor, maximizing the [M+H]+ ion yield in positive ESI mode.
Table 1: LC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 0.4 | 90 | 10 | Initial binding |
| 1.0 | 0.4 | 90 | 10 | Desalting |
| 4.0 | 0.4 | 10 | 90 | Analyte elution |
| 5.5 | 0.4 | 10 | 90 | Phospholipid washout |
| 5.6 | 0.4 | 90 | 10 | Column re-equilibration |
| 7.0 | 0.4 | 90 | 10 | End of run |
Note: The extended hold at 90% B (4.0 to 5.5 min) is a self-validating mechanism to ensure late-eluting brain phospholipids are thoroughly washed from the column, preventing baseline drift in subsequent runs.
Mass Spectrometry (MRM) Parameters
Detection is performed in Multiple Reaction Monitoring (MRM) using Positive Electrospray Ionization (ESI+). Mechanistic Insight: Fragmentation of lurasidone sulfoxide yields a highly specific product ion at m/z 237.1 (derived from the oxidized sulfur atom on the isothiazole ring) and a shared product ion at m/z 166.1 (unhydroxylated norbornane ring)[3]. Monitoring both ensures high specificity.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| Lurasidone Sulfoxide | 509.2 | 237.1 | 50 | 32 | Quantifier |
| Lurasidone Sulfoxide | 509.2 | 166.1 | 50 | 30 | Qualifier |
| Lurasidone | 493.2 | 166.1 | 50 | 30 | Quantifier |
| Lurasidone-d8 (IS) | 501.3 | 166.1 | 50 | 30 | Internal Standard |
Data Processing & Validation Criteria
To ensure the trustworthiness of the analytical batch, the following system suitability and validation criteria must be met:
-
Linearity: The calibration curve must exhibit an
using a weighting factor. -
Accuracy & Precision: QC samples must back-calculate to within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect (ME): Calculated by comparing the peak area of IS spiked into post-extracted blank brain matrix versus IS in neat solvent. ME should be consistent across all samples (CV < 15%).
-
Carryover: A matrix blank injected immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area < 20% of the LLOQ.
References
- Therapeutic Goods Administration (TGA)
- Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS Spectroscopy Online URL
- Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry PubMed / NIH URL
- The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity.
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. The Atypical Antipsychotic Lurasidone Affects Brain but Not Liver Cytochrome P450 2D (CYP2D) Activity. A Comparison with Other Novel Neuroleptics and Significance for Drug Treatment of Schizophrenia [mdpi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Use of Lurasidone Sulfoxide as an Analytical Standard
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the use of lurasidone sulfoxide as an analytical standard in preclinical and clinical research. Lurasidone, an atypical antipsychotic, undergoes extensive metabolism, with S-oxidation being a key pathway.[1] Accurate quantification of its metabolites, such as lurasidone sulfoxide, is critical for thorough pharmacokinetic (PK), drug metabolism, and safety assessments. This application note details the characterization of the lurasidone sulfoxide standard and presents a validated protocol for its quantification in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), in accordance with global regulatory guidelines.
Introduction: The Role of Metabolite Quantification in Drug Development
Lurasidone (marketed as Latuda®) is a second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[2] It is primarily metabolized in the liver by the Cytochrome P450 enzyme CYP3A4.[1][3] The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1]
The S-oxidation pathway results in the formation of lurasidone sulfoxide.[4] While the parent drug is the primary active moiety, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the monitoring of significant metabolites to fully understand a drug's disposition, potential for drug-drug interactions, and overall safety profile. Therefore, having a well-characterized analytical standard for lurasidone sulfoxide is not merely beneficial—it is a prerequisite for robust bioanalysis.
This guide is designed for researchers, analytical chemists, and drug development professionals, providing both the theoretical grounding and practical steps necessary to accurately incorporate lurasidone sulfoxide into quantitative bioanalytical workflows.
Characterization and Qualification of the Analytical Standard
The foundation of any quantitative assay is the quality of the reference standard. An analytical standard must be of known identity, purity, and potency to ensure the accuracy of the results. The World Health Organization (WHO) suggests that a purity of 99.5% or higher is desirable for chemical reference substances.[5]
Synthesis and Purification
Lurasidone sulfoxide is typically synthesized via controlled oxidation of lurasidone. The benzisothiazole ring in the lurasidone structure is susceptible to oxidation, which can be achieved using a mild oxidizing agent.[4]
-
Rationale: The choice of a mild oxidant is crucial to prevent over-oxidation to the corresponding sulfone or degradation of other functional groups in the molecule. Following the reaction, purification is performed using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the sulfoxide with high purity.
Identity and Purity Assessment
A comprehensive characterization of the standard is performed to confirm its structure and assess its purity. This data is documented in a Certificate of Analysis (CoA).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and exact mass of the molecule, verifying the addition of a single oxygen atom to the lurasidone structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to provide unambiguous structural confirmation, ensuring the oxidation occurred at the intended sulfur atom.
-
Chromatographic Purity (HPLC/UPLC): The purity of the standard is determined using a stability-indicating HPLC-UV method.[6] This method separates the main compound from any process-related impurities or degradation products.
Table 1: Physicochemical Properties of Lurasidone Sulfoxide
| Property | Value | Source(s) |
| CAS Number | 1809325-45-8 | [7] |
| Molecular Formula | C₂₈H₃₆N₄O₃S | [8] |
| Molecular Weight | 508.68 g/mol | [8] |
| IUPAC Name | (3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | [9][10] |
Lurasidone Metabolism Overview
Understanding the metabolic fate of lurasidone is essential for contextualizing the importance of its sulfoxide metabolite. The primary enzyme responsible, CYP3A4, transforms lurasidone into several metabolites, which are then excreted.
Caption: Metabolic pathway of lurasidone via CYP3A4.
Protocol: LC-MS/MS Quantification in Human Plasma
This section provides a detailed protocol for the simultaneous quantification of lurasidone and lurasidone sulfoxide in human plasma. The method is based on established bioanalytical principles and is designed to meet the rigorous standards of regulatory bodies.[11][12]
Principle
The method employs protein precipitation for sample cleanup, followed by reverse-phase ultra-high-performance liquid chromatography (UPLC) for separation and a triple quadrupole mass spectrometer for detection. Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard (SIL-IS), such as lurasidone-d8, which corrects for matrix effects and variability during sample processing.
Materials and Reagents
-
Reference Standards: Lurasidone HCl, Lurasidone Sulfoxide, Lurasidone-d8 (Internal Standard).
-
Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (reagent grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K₂EDTA).
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.[13]
-
MS System: Waters Xevo TQ-S micro Mass Spectrometer or equivalent triple quadrupole instrument.[13]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in DMSO or methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and working solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. These are used to spike the calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Lurasidone-d8 stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation Workflow
The following procedure is a robust and high-throughput method for extracting the analytes from plasma.
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Conditions
The following tables provide recommended starting conditions, which should be optimized for the specific instrumentation used.
Table 2: Recommended Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting | Rationale |
| LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry provides excellent retention and peak shape for these relatively hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing good elution strength and low viscosity for UPLC applications. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1.0 min | A gradient elution is necessary to separate the analytes from endogenous matrix components and ensure sharp peaks. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the structures are readily protonated. |
| MRM Transitions | Lurasidone: 493.2 > 207.1Lurasidone Sulfoxide: 509.2 > 491.2Lurasidone-d8: 501.2 > 207.1 | Precursor ions correspond to [M+H]⁺. Product ions are selected based on specificity and signal intensity from fragmentation experiments. |
| Capillary Voltage | 3.0 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 500 °C |
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[14]
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria | Source(s) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analytes in blank matrix from at least six different sources. | [11][14] |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. A regression model (e.g., 1/x² weighted linear) with r² ≥ 0.99 is typically used. | [15] |
| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | For QCs at LLOQ, Low, Mid, and High levels (n≥5), the mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). | [11][14] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Must meet accuracy (±20%) and precision (≤20%) criteria. | [16] |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentrations in stored QC samples should be within ±15% of the baseline (time zero) concentrations for freeze-thaw, short-term (bench-top), and long-term storage. | [11][14] |
Stability and Handling of the Analytical Standard
Proper handling and storage of the lurasidone sulfoxide analytical standard are paramount to maintaining its integrity.
-
Long-Term Storage: The solid material should be stored at -20°C or colder in a desiccated environment.
-
Stock Solution Stability: Stock solutions prepared in organic solvents like DMSO or methanol are typically stable for several months when stored at -20°C. Stability should be periodically verified by comparison against a freshly prepared standard.
-
Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation. Use calibrated analytical balances and volumetric glassware for all preparations.
By following these guidelines and protocols, researchers can confidently and accurately quantify lurasidone sulfoxide, generating high-quality data that is essential for advancing drug development programs and ensuring regulatory compliance.
References
-
Karaca, A., & Uğur, D. Y. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. Available at: [Link]
-
Patuszynski, S., & Le, D. (2020). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. Available at: [Link]
-
Gamboa-Arancibia, M. E., Caro, N., Gamboa, A., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceuticals, 15(1), 232. Available at: [Link]
-
Ravisankar, P., et al. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research, 1(1), 15-19. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
- Google Patents. (n.d.). US8853395B2 - Process for the preparation of lurasidone hydrochloride.
-
Caccia, S. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 475-491. Available at: [Link]
-
ResearchGate. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Available at: [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. Available at: [Link]
-
Katteboina, M. Y., Pilli, N. R., Mullangi, R., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074. Available at: [Link]
-
ResearchGate. (2017). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. Available at: [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2014). Australian Public Assessment Report for lurasidone hydrochloride. Available at: [Link]
-
ECA Academy. (2024). The new ECA Guide on Analytical Instrument Qualification and System Validation (AIQSV). Available at: [Link]
-
ProRelix Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Bioanalysis Zone. (2023). Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Available at: [Link]
- Google Patents. (n.d.). CZ306203B6 - Lurasidone synthesis process.
-
European Pharmaceutical Review. (2018). FDA issues final guidance on bioanalytical method validation. Available at: [Link]
-
Oxford Academic. (2022). Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). LATUDA (lurasidone hydrochloride) tablets - Prescribing Information. Available at: [Link]
-
European Medicines Agency (EMA). (2014). Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006. Available at: [Link]
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available at: [Link]
-
Koo, T. S., Kim, S. J., Lee, J., et al. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 25(12), 1389-1394. Available at: [Link]
-
Caccia, S., Pasina, L., & Nobili, A. (2013). Critical appraisal of lurasidone in the management of schizophrenia. Neuropsychiatric Disease and Treatment, 9, 1173-1188. Available at: [Link]
-
IndiaMART. (n.d.). Lurasidone Sulfoxide Impurity. Retrieved from [Link]
-
European Patent Office. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE - Patent 3207041. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
SlideShare. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Intuition Labs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Veeprho. (n.d.). Lurasidone Sulfoxide. Retrieved from [Link]
-
U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. jopcr.com [jopcr.com]
- 7. Lurasidone Sulfoxide | CAS 1809325-45-8 | LGC Standards [lgcstandards.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. Lurasidone Sulfoxide | 1809325-45-8 [chemicea.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 13. waters.com [waters.com]
- 14. fyonibio.com [fyonibio.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Navigating Matrix Effects in Lurasidone Sulfoxide LC-MS/MS Analysis: A Technical Support Guide
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of lurasidone and its primary metabolite, lurasidone sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of lurasidone sulfoxide?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. For lurasidone sulfoxide, which is often analyzed in biological samples like plasma or urine, this matrix includes a complex mixture of proteins, salts, lipids (especially phospholipids), and other endogenous compounds.[1]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[2] This phenomenon, particularly ion suppression, is a significant concern because it can lead to:
-
Inaccurate Quantification: Underestimation of the true analyte concentration.
-
Poor Reproducibility: High variability between replicate injections and different sample lots.[2]
-
Reduced Sensitivity: Difficulty in achieving the desired lower limit of quantitation (LLOQ).[2]
Given that lurasidone is extensively metabolized, primarily by the CYP3A4 enzyme, into various metabolites including lurasidone sulfoxide, accurate quantification is crucial for pharmacokinetic and toxicokinetic studies.[3][4][5]
Q2: What are the primary causes of matrix effects in bioanalytical samples?
A2: The most common culprits behind matrix effects, especially in electrospray ionization (ESI) mode, are phospholipids from cell membranes.[1][2][6] These molecules are abundant in plasma and serum and have a tendency to co-elute with a wide range of analytes.[2][6] Other sources of interference include:
-
Salts and buffers from sample collection and preparation.
-
Proteins that may not have been fully removed during sample cleanup.
-
Other metabolites of lurasidone or co-administered drugs.[1]
The mechanism of ion suppression often involves competition for ionization in the ESI droplet, changes in droplet surface tension, or alteration of the gas-phase ion chemistry.[7]
Q3: How can I determine if my lurasidone sulfoxide analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects, as recommended by regulatory bodies like the FDA.[8][9][10]
-
Qualitative Assessment (Post-Column Infusion): This experiment helps to visualize the regions of ion suppression or enhancement in your chromatogram. A solution of lurasidone sulfoxide is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal of the analyte indicates a region of matrix effect.[11][12]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach for method validation.[1] The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a pure solvent. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard (IS) should also be assessed, and its MF should be similar to that of the analyte to ensure proper compensation.[13]
Troubleshooting Guides
Problem 1: Significant Ion Suppression Observed for Lurasidone Sulfoxide
Scenario: During method development, you perform a post-extraction spike experiment and find a matrix factor of 0.4 for lurasidone sulfoxide, indicating a 60% signal suppression.
Underlying Cause: This level of suppression is likely due to co-eluting phospholipids or other highly abundant endogenous components from the biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant ion suppression.
Step-by-Step Guide:
-
Optimize Sample Preparation (Most Critical Step): The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][14]
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient as it does not effectively remove phospholipids.[2][6]
-
Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Experiment with different solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to optimize recovery and cleanup. A recent study on lurasidone in rat plasma successfully used an LLE method.[15]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is very effective at removing both phospholipids and proteins.[13][16] Consider mixed-mode or polymeric SPE cartridges for optimal cleanup.
-
Specialized Phospholipid Removal: Products like HybridSPE® are specifically designed to deplete phospholipids from the sample following protein precipitation and can significantly reduce matrix effects.[16]
-
-
Modify Chromatographic Conditions: If sample preparation alone is not sufficient, chromatographic adjustments can help separate lurasidone sulfoxide from the interfering matrix components.
-
Adjust the Gradient: A slower, more gradual gradient can improve resolution between the analyte and interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase. A phenyl-hexyl column, for instance, offers alternative selectivity and was used in a study identifying lurasidone metabolites.[17]
-
Divert the Flow: Use a divert valve to send the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a crucial strategy to compensate for, rather than eliminate, matrix effects.[12][13] A SIL-IS, such as lurasidone-d8, will co-elute with the analyte and experience nearly identical ion suppression or enhancement. This allows for accurate quantification because the ratio of the analyte to the IS remains constant.
Problem 2: Poor Reproducibility and Inconsistent Results Across Different Batches of Matrix
Scenario: Your quality control (QC) samples are failing, with high coefficients of variation (%CV) between different lots of plasma.
Underlying Cause: This indicates that the magnitude of the matrix effect is variable between different sources of the biological matrix. This is a common issue and a key reason why regulatory guidelines require matrix effect evaluation using multiple sources.[8][18]
Troubleshooting Protocol:
-
Systematic Evaluation of Matrix from Multiple Sources:
-
Objective: To quantify the variability of the matrix effect.
-
Procedure:
-
Obtain at least six different lots of blank matrix (e.g., human plasma).
-
Process each lot using your established sample preparation method.
-
Spike lurasidone sulfoxide and its IS at a low and a high concentration into the extracted blank matrix from each lot.
-
Also prepare the same concentrations in a clean solvent.
-
Calculate the matrix factor for each lot.
-
-
Acceptance Criteria (per FDA M10 Guidance): The precision (%CV) of the response (analyte/IS peak area ratio) for the post-spiked samples across all lots should be ≤15%.[8][10]
-
-
Implement a More Robust Sample Preparation Method: If the %CV exceeds the acceptance criteria, your current sample preparation method is not sufficiently removing the variable interferences. Revisit the options in the previous troubleshooting guide, prioritizing SPE or specialized phospholipid removal techniques.[1][13]
-
Verify Internal Standard Performance: Ensure that your internal standard is closely tracking the analyte. A SIL-IS is strongly recommended. If you are using an analog IS, its ionization properties may differ enough from lurasidone sulfoxide to cause inconsistent compensation across different matrix lots.[12]
Data Summary: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Relative Cost | Throughput | Key Advantage | Common Pitfall |
| Protein Precipitation (PPT) | Low (<30%) | Low | High | Simple and fast. | High risk of significant matrix effects.[6][19] |
| Liquid-Liquid Extraction (LLE) | Moderate-High (60-90%) | Low-Medium | Medium | Good for non-polar analytes. | Can be labor-intensive and difficult to automate; poor recovery for polar analytes.[6] |
| Solid-Phase Extraction (SPE) | High (>90%) | High | Medium | Highly selective and provides very clean extracts.[13] | Requires method development to optimize loading, washing, and elution steps. |
| HybridSPE® | Very High (>98%) | High | High | Combines simplicity of PPT with high phospholipid removal.[16] | Higher initial cost for plates/cartridges. |
Conclusion
Successfully navigating matrix effects in the LC-MS/MS analysis of lurasidone sulfoxide is a critical step in developing a robust and reliable bioanalytical method. The key to success lies in a systematic approach that begins with a thorough understanding and characterization of the matrix effect, followed by the optimization of sample preparation to remove interfering components. While chromatographic modifications can provide some benefit, a clean sample is the most effective foundation for accurate and reproducible results. Finally, the use of a stable isotope-labeled internal standard is essential to compensate for any residual, unavoidable matrix effects, ensuring the integrity of your pharmacokinetic data in accordance with regulatory expectations.[8][9]
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved from [Link]
-
Strickland, E. C., & Huestis, M. A. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International. Retrieved from [Link]
-
(2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Retrieved from [Link]
-
Jain, R., & S, A. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
(2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503. Retrieved from [Link]
-
Al-Asmari, A. I., & Al-Zoman, N. Z. (2016). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of analytical toxicology, 40(8), 645–651. Retrieved from [Link]
-
(n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. Retrieved from [Link]
-
I, D. C., K, S. K., K, S., & B, S. (2024). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. Biomedical chromatography : BMC, 38(1), e5782. Retrieved from [Link]
-
(2020, November 16). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved from [Link]
-
(2015, January 11). Lurasidone Pharmacokinetics. Psychopharmacology Institute. Retrieved from [Link]
-
(2025, December 10). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
(2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Retrieved from [Link]
-
Strickland, E. C., & Huestis, M. A. (2020, November 16). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. Retrieved from [Link]
-
Zhang, T., et al. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]
-
Tan, A., & Benvenuti, M. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 3(5), 299-307. Retrieved from [Link]
-
(n.d.). Lurasidone. Wikipedia. Retrieved from [Link]
-
(2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Retrieved from [Link]
-
Reddy, B. R., et al. (2019, February 8). development of a method for quantification of two genotoxic impurities in lurasidone using lc. Retrieved from [Link]
-
(2023, June 10). Lurasidone. LiverTox - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Patel, P. F., & Patel, M. M. (2016). TLC-densitometric method for quantitation of Lurasidone hydrochloride in nanoemulsion, microemulsion, for equilibrium solubility. Thai Journal of Pharmaceutical Sciences, 40(3). Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
(n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
-
(n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Retrieved from [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Retrieved from [Link]
-
Xu, R., et al. (2011, February 21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Retrieved from [Link]
-
Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal. Retrieved from [Link]
-
(n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Lurasidone - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. sepscience.com [sepscience.com]
- 12. myadlm.org [myadlm.org]
- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmacompass.com [pharmacompass.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Lurasidone Sulfoxide Analysis
A Guide to Achieving Optimal Peak Shape in HPLC
Welcome to the technical support center for lurasidone analysis. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for lurasidone sulfoxide is critical for accurate quantification in research, development, and quality control settings. This guide is structured to provide both quick answers and in-depth troubleshooting strategies to address the common chromatographic challenges associated with this analyte.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding lurasidone sulfoxide analysis.
Q1: What is lurasidone sulfoxide, and why is its peak shape a common issue?
Lurasidone is a weakly basic atypical antipsychotic drug.[1] During its metabolism or under oxidative stress conditions, the sulfur atom in the benzisothiazole ring can be oxidized to form lurasidone sulfoxide.[2][3] Like its parent compound, lurasidone sulfoxide is a basic compound. Basic analytes are notoriously prone to poor peak shape, particularly tailing, in reversed-phase HPLC. This occurs due to unwanted secondary interactions with the silica stationary phase.
Q2: My lurasidone sulfoxide peak is tailing. What are the three most likely causes?
Peak tailing for a basic compound like lurasidone sulfoxide is almost always traced back to one of three areas:
-
Inappropriate Mobile Phase pH: The pH is not low enough to suppress the ionization of residual silanols on the column surface.[4]
-
Poor Column Choice: The column may be older (Type A silica) or not sufficiently end-capped, leaving active silanol sites available for secondary interactions.[5]
-
Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing peak distortion.[6]
Q3: Can I use a C18 column for lurasidone sulfoxide analysis?
Yes, C18 columns are commonly used and effective for lurasidone and its related substances.[7][8][9] However, the key to success is not just the "C18" designation but the quality of the underlying silica and the thoroughness of the end-capping. For basic compounds, it is crucial to select a modern, high-purity, and well-end-capped C18 or C8 column.[5] Several published methods also demonstrate good results using C8 columns, which can sometimes offer better peak morphology for basic compounds.[1]
In-Depth Troubleshooting Guide
This section explores specific peak shape problems in a detailed question-and-answer format, explaining the science behind the problem and providing actionable solutions.
Problem 1: Significant Peak Tailing
Q: My lurasidone sulfoxide peak exhibits a significant tail (Asymmetry Factor > 1.5). I'm using a C18 column with a phosphate buffer at pH 6.5 and acetonitrile. What is happening and how do I fix it?
A: The primary cause of this issue is secondary ionic interactions between your protonated basic analyte and deprotonated (ionized) silanol groups on the silica surface of your HPLC column.
At a mid-range pH of 6.5, the basic nitrogen atoms on lurasidone sulfoxide are protonated (positively charged), but a significant population of the surface silanols (pKa ~3.5-4.5) are deprotonated (negatively charged). This charge difference creates a strong, undesirable ionic interaction that delays a portion of the analyte molecules from eluting, resulting in a tailed peak.[4][10]
Caption: Troubleshooting workflow for lurasidone sulfoxide peak tailing.
-
Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH to a range of 2.5-3.5, you protonate the surface silanols, neutralizing their negative charge. This eliminates the secondary ionic interaction. Published methods for lurasidone often use a phosphate buffer at pH 3.0 for this exact reason.[1][7]
-
Select a High-Purity, End-Capped Column: Modern columns (often called Type B or Type C) are made with higher purity silica that has fewer metal impurities and are more extensively end-capped. End-capping chemically converts most of the active silanols into less reactive siloxane ethers, physically shielding the remaining ones and dramatically improving peak shape for basic compounds.[5]
-
Evaluate Column Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[1] However, this is a secondary optimization step after addressing pH and column choice.
-
Reduce Sample Mass: Injecting too much analyte can saturate the desirable reversed-phase binding sites, forcing excess analyte to interact with the lower-population active silanol sites, which exacerbates tailing.[10] Try reducing your sample concentration by 50% to see if peak shape improves.
| Mobile Phase pH | Buffer System | Expected Asymmetry Factor (Tf) | Rationale |
| 6.5 | 20 mM Phosphate | > 2.0 | Analyte is protonated (+), but silica surface is deprotonated (-), leading to strong secondary ionic interactions. |
| 4.5 | 20 mM Acetate | 1.5 - 1.8 | Closer to the silanol pKa, but a significant portion of silanols are still ionized. Tailing is reduced but not eliminated. |
| 3.0 | 20 mM Phosphate | 1.0 - 1.2 | Optimal. Both the analyte and the majority of surface silanols are protonated, minimizing secondary interactions through electrostatic repulsion.[1][11] |
Problem 2: Broad or Split Peaks
Q: My lurasidone sulfoxide peak is very broad, or sometimes appears as a doublet. I've already lowered the pH to 3.0. What else could be wrong?
A: This issue often points to a mismatch between the sample solvent and the mobile phase or an operating pH that is too close to the analyte's pKa.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile, or worse, DMSO), the sample band does not focus properly at the head of the column upon injection.[6] This causes the band to spread out before the separation even begins, leading to a broad peak.
-
pH near pKa: If the mobile phase pH is very close to the analyte's pKa, the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms have different retention characteristics, which can lead to peak broadening or splitting.[4][11]
-
Column Failure: A void at the head of the column or a partially clogged frit can create alternative flow paths for the sample, resulting in a split or misshapen peak.[12]
Caption: Effect of pH on analyte-silica interactions.
-
Match Your Sample Diluent: The best practice is to dissolve and dilute your sample in the initial mobile phase composition. If you must use a stronger solvent for solubility (like 100% methanol or acetonitrile), ensure the final injection volume is as small as possible to minimize the effect. Avoid using DMSO as a sample solvent whenever possible , as its high viscosity and elution strength can cause severe peak distortion.[13][14]
-
Confirm pH is Away from pKa: While the exact pKa of lurasidone sulfoxide may not be readily available, lurasidone itself is basic. Operating at a low pH (2.5-3.5) ensures it is fully in its protonated form, avoiding the mixed-species issue.
-
Perform Column Maintenance: If the problem persists, suspect a column issue. First, try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If that fails, try reversing the column (if permitted by the manufacturer) and flushing it to dislodge any blockage at the inlet frit.
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Optimization
-
Prepare Buffers: Prepare three separate 20 mM phosphate buffers.
-
Buffer A: Adjust to pH 6.5 using dilute phosphoric acid or sodium hydroxide.
-
Buffer B: Adjust to pH 4.5 using dilute phosphoric acid or sodium hydroxide.
-
Buffer C: Adjust to pH 3.0 using dilute phosphoric acid.[1]
-
-
Prepare Mobile Phases: For each buffer, prepare the final mobile phase. For example, a 60:40 (v/v) mixture of Buffer:Acetonitrile.[9] Filter each mobile phase through a 0.45 µm membrane filter.
-
Equilibrate System: Install the column and equilibrate with Mobile Phase A for at least 20 column volumes.
-
Inject Standard: Inject your lurasidone sulfoxide standard and record the chromatogram. Note the retention time and calculate the asymmetry factor.
-
Switch and Re-equilibrate: Flush the system and column with Mobile Phase B for 20 column volumes.
-
Inject Standard: Repeat the injection and record the results.
-
Final Test: Flush the system and column with Mobile Phase C for 20 column volumes.
-
Inject Standard: Repeat the injection and record the results.
-
Compare Results: Analyze the three chromatograms. The peak shape should be significantly better with Mobile Phase C (pH 3.0), confirming the role of pH in controlling secondary interactions.
Protocol 2: Sample Diluent Compatibility Study
-
Prepare Stock Solution: Prepare a concentrated stock solution of lurasidone sulfoxide in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Prepare Dilutions: Create three separate analytical samples by diluting the stock solution to the same final concentration using three different diluents:
-
Diluent A: 100% Acetonitrile.
-
Diluent B: 50:50 Acetonitrile:Water.
-
Diluent C: Your optimized mobile phase (e.g., 60:40 pH 3.0 Buffer:Acetonitrile).
-
-
Equilibrate System: Equilibrate your HPLC system with your optimized mobile phase.
-
Inject and Analyze: Inject the same volume of each of the three prepared samples (A, B, and C).
-
Evaluate Peak Shape: Compare the peak shapes from the three injections. The sample prepared in Diluent C (mobile phase) should exhibit the sharpest, most symmetrical peak. The sample in Diluent A will likely be broader or distorted due to the solvent strength mismatch.[6] This experiment validates the importance of matching the sample solvent to the mobile phase.
References
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS | LCGC International. Available at: [Link]
-
Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals - DergiPark. Available at: [Link]
-
development of a method for quantification of two genotoxic impurities in lurasidone using lc. Available at: [Link]
-
novel analytical method development and validation for the quantitative analysis of lurasidone hydrochloride in bulk and pharmaceutical dosage forms by rp-hplc - Academia.edu. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8 - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]
-
Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]
-
RP-HPLC Method for Lurasidone Analysis | PDF | High Performance Liquid Chromatography | Analytical Chemistry - Scribd. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]
-
New Analytical Method Development and Validation for Estimation of Lurasidone Hydrochloride by RP - Jetir.Org. Available at: [Link]
-
Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - MDPI. Available at: [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. Available at: [Link]
-
Lurasidone Injectable Suspension DSP-1349M Clinical Study Protocol D1052024 A Randomized, Double Blind, Placebo Controll - ClinicalTrials.gov. Available at: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]
-
01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Available at: [Link]
-
Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006 - European Medicines Agency (EMA). Available at: [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. Available at: [Link]
- Preparation method of lurasidone hydrochloride oxidation impurities - Google Patents.
-
(PDF) LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION - ResearchGate. Available at: [Link]
-
HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. Available at: [Link]
-
What are the best parameters for DMSO analysis by using HPLC system? | ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. CN106397424A - Preparation method of lurasidone hydrochloride oxidation impurities - Google Patents [patents.google.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. academia.edu [academia.edu]
- 8. rjptonline.org [rjptonline.org]
- 9. jopcr.com [jopcr.com]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Lurasidone Analytical Support Center: Sulfoxide Stability & Sample Storage
Welcome to the Technical Support Center for Lurasidone and its degradation products. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers facing lurasidone sulfoxide (LURA-SO) stability issues during sample storage, extraction, and LC-MS/MS analysis.
Mechanistic Insight: The Origin of Lurasidone Sulfoxide
Lurasidone hydrochloride (LRD) is an atypical antipsychotic characterized by two highly reactive structural moieties: an isoindole-1,3-dione ring and a benzisothiazole ring[1]. While the drug demonstrates excellent stability under thermal and acidic conditions, it is highly susceptible to two primary degradation pathways:
-
Alkaline Hydrolysis (Major Pathway): Exposure to high pH rapidly cleaves the isoindole-1,3-dione ring, generating a primary amine and a carboxylic acid derivative[1][2].
-
S-Oxidation (Minor but Analytically Critical): The sulfur atom within the benzisothiazole ring is a strong nucleophile. Under oxidative stress (e.g., hydrogen peroxide, atmospheric oxygen) or via microbial/enzymatic action in unpreserved biological matrices, this sulfur oxidizes to form lurasidone sulfoxide (LURA-SO, m/z 509) and subsequently lurasidone sulfone (m/z 525)[2][3].
In postmortem or unpreserved biological samples, translocating gut microbiota (e.g., Clostridium perfringens) can rapidly metabolize LRD into LURA-SO, severely compromising quantitative accuracy if samples are not properly stabilized[3].
Lurasidone degradation pathways highlighting sulfoxide formation via oxidative and microbial stress.
Quantitative Stability Matrix
To design a robust analytical workflow, it is crucial to understand the kinetics of LURA-SO formation under various stress conditions. The table below synthesizes forced degradation and storage stability data[1][2][3].
| Stress Condition | Matrix/Environment | Temperature | Duration | LURA-SO Formation | Mechanistic Mitigation Strategy |
| Oxidative (3% H₂O₂) | Aqueous Solution | 60°C | 3 hours | High (Major Degradant) | Add antioxidants (e.g., ascorbic acid); degas solvents. |
| Microbial/Enzymatic | Unpreserved Blood | 37°C | 5 days | High (m/z 509 detected) | Preserve immediately with 2% w/v Sodium Fluoride (NaF). |
| Ambient Storage | Unpreserved Blood | 25°C | 7 months | Moderate | Enforce strict cold chain storage at -20°C. |
| Alkaline Hydrolysis | NaOH (0.1 N) | 25°C | 24 hours | None (Ring Cleavage) | Maintain sample pH ≤ 7.0 during extraction. |
| Thermal/Neutral | Aqueous Solution | 60°C | 7 days | Low/None | Standard thermal controls are sufficient. |
Validated Protocol: Stabilized Extraction and LC-MS/MS Workflow
To prevent artifactual LURA-SO formation during sample handling, we recommend the following self-validating Liquid-Liquid Extraction (LLE) protocol.
Step 1: Matrix Aliquoting & Preservation
-
Action: Aliquot 100 µL of the biological sample into a pre-chilled microcentrifuge tube containing 2% w/v Sodium Fluoride (NaF). Spike with 10 µL of Lurasidone-d8 internal standard (100 ng/mL).
-
Causality: NaF acts as a potent enzyme inhibitor, halting metalloenzymes and microbial proliferation responsible for the enzymatic S-oxidation of the benzisothiazole ring[3].
-
Self-Validation Check: Monitor the LURA-SO-d8 transition (m/z 517) in your final LC-MS/MS run. If LURA-SO-d8 is detected, oxidation occurred during your sample preparation workflow (ex vivo), invalidating the batch.
Step 2: Buffered Liquid-Liquid Extraction (LLE)
-
Action: Add 200 µL of neutral phosphate buffer (pH 7.0) and 1 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes. Transfer the organic layer and evaporate under nitrogen at 30°C.
-
Causality: Lurasidone is exceptionally vulnerable to alkaline hydrolysis[1]. Using a strictly neutral buffer prevents isoindole ring cleavage while ensuring the molecule remains unionized for efficient partitioning into the organic phase.
-
Self-Validation Check: Absolute recovery of LRD-d8 must exceed 85%. A sudden drop in recovery indicates either emulsion formation or pH-induced degradation.
Step 3: LC-MS/MS Quantification
-
Action: Reconstitute the residue in 100 µL of 0.1% Formic Acid in Water/Methanol (50:50). Analyze via ESI+ QTOF or Triple Quadrupole mass spectrometry[4].
-
Causality: Formic acid provides the essential protons for ESI+ ionization without triggering the alkaline degradation pathways[4].
-
Self-Validation Check: Chromatographic conditions must completely baseline-resolve LRD (m/z 493) and LURA-SO (m/z 509). Because LURA-SO is an oxygen addition (+16 Da), co-elution could allow the M+16 isotopic envelope of the parent LRD to artificially inflate the LURA-SO quantification.
Troubleshooting Guide & FAQs
Q: Why am I seeing a spontaneous increase in the m/z 509 peak during long autosampler queues? A: The m/z 509 peak corresponds to lurasidone sulfoxide (LURA-SO)[3]. The sulfur atom in the benzisothiazole ring is highly nucleophilic. Dissolved oxygen in the reconstitution solvent can drive spontaneous S-oxidation over a 24-to-48-hour autosampler run. Fix: Thoroughly degas your mobile phases and reconstitution solvents, and strictly maintain the autosampler temperature at 4°C.
Q: Can I use basic mobile phases (e.g., ammonium hydroxide) to improve my chromatographic peak shape? A: Absolutely not. Lurasidone undergoes rapid alkaline hydrolysis, which permanently cleaves the isoindole-1,3-dione ring[1][2]. You will lose your parent compound signal entirely. Always use acidic modifiers, such as 0.1% formic acid, which are proven to maintain LRD stability during LC-MS/MS analysis[4].
Q: Does freeze-thaw cycling induce LURA-SO formation in plasma samples? A: Yes, if the sample is unpreserved. Freeze-thaw cycles can lyse residual cells, releasing intracellular oxidative enzymes that catalyze S-oxidation. Ensure all biological samples are treated with NaF prior to the first freezing event, and store them at -20°C or colder to arrest degradation kinetics[3].
Q: How do I differentiate between process-related LURA-SO impurities from manufacturing and storage-induced degradation? A: Process-related impurities are present at time-zero (T=0) in the API[5]. To differentiate, analyze a freshly prepared stock solution of the API alongside your stored samples. If the LURA-SO peak area ratio increases relative to the T=0 baseline, the sulfoxide is actively forming due to storage conditions (oxidative or microbial stress) rather than originating from the synthesis process.
References
-
Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS Source: PubMed (nih.gov) URL:[Link]
-
Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin Source: PMC (nih.gov) URL:[Link]
-
Microbial degradation products of lurasidone and their significance in postmortem toxicology Source: doi.org URL:[Link]
-
Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS Source: ResearchGate URL:[Link]
-
Lurasidone Impurities and Related Compound Source: Veeprho URL:[Link]
Sources
- 1. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Technical Support Center: Lurasidone & Metabolite Bioanalysis
Guide: Overcoming Low Recovery of Lurasidone Sulfoxide in Solid-Phase Extraction (SPE)
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of lurasidone and its metabolites. Specifically, we will address the common and frustrating issue of low and inconsistent recovery of lurasidone sulfoxide. Our approach is to move beyond simple procedural lists and delve into the chemical principles governing the extraction, empowering you to troubleshoot effectively and build robust, reliable methods.
Troubleshooting Guide & FAQs
This section directly addresses the most frequent issues encountered during method development for lurasidone sulfoxide.
Question: My recovery for the parent drug, lurasidone, is excellent (>90%), but the lurasidone sulfoxide recovery is consistently low (<50%). What is the most likely cause?
Answer: This is a classic and highly common scenario when developing methods for a parent drug and its more polar metabolite. The primary reason is the significant difference in polarity between lurasidone and lurasidone sulfoxide. Lurasidone is a relatively non-polar compound, allowing it to bind strongly to reversed-phase sorbents like C18. However, the addition of a sulfoxide group (S=O) during metabolism drastically increases the polarity of the molecule.[1]
This increased polarity means lurasidone sulfoxide has a weaker interaction with the non-polar sorbent. The most probable cause for its loss is premature elution during the sample loading or, more commonly, the wash step. The wash solvent, optimized to remove interferences without eluting the non-polar parent drug, is likely too strong (i.e., contains too high a percentage of organic solvent) for the weakly-retained sulfoxide metabolite, washing it straight to waste.
Question: How can I confirm if I am losing lurasidone sulfoxide during the wash step?
Answer: A systematic evaluation of each step is crucial. The most direct way to diagnose this issue is to collect and analyze the fractions from each stage of the SPE process.
Experimental Diagnostic Protocol:
-
Prepare four sets of replicate samples (e.g., spiked plasma).
-
Set 1 (Control): Process as per your current protocol.
-
Set 2 (Load Fraction): After loading the sample, collect the liquid that passes through the cartridge (the "load eluate").
-
Set 3 (Wash Fraction): After the wash step, collect the wash solvent that passes through the cartridge (the "wash eluate").
-
Set 4 (Final Eluate): This is your standard eluted sample.
-
Analyze the load eluate, wash eluate, and final eluate from each set for the presence and quantity of lurasidone sulfoxide.
If a significant amount of the sulfoxide is detected in the wash eluate, you have confirmed that your wash step is too aggressive.
Question: My wash step is just aqueous. Why would I still have low recovery of the sulfoxide?
Answer: If you are using a purely aqueous wash and still see low recovery, consider these possibilities:
-
Insufficient Retention (Breakthrough): The sulfoxide may be so polar that it is not being retained by the sorbent at all, even under fully aqueous loading conditions. This is known as "breakthrough." You would detect the analyte in the "Load Fraction" from the diagnostic experiment above.
-
Secondary Interactions: Unwanted secondary interactions between the analyte and the sorbent material (e.g., ionic or hydrogen bonding to residual silanols on silica-based sorbents) could be preventing its complete release during the elution step.
-
Incorrect Elution Solvent: The elution solvent may be too weak to disrupt the (albeit limited) interactions holding the sulfoxide to the sorbent.[2]
Question: What are the key parameters I should adjust to improve lurasidone sulfoxide recovery?
Answer: Based on the principles discussed, here are the parameters to optimize, in order of priority:
-
Modify the Wash Step: This is the most critical step.[3] Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 5% or even a purely aqueous wash (e.g., water or a mild buffer).[4]
-
Change the Sorbent: If the sulfoxide is breaking through even with an aqueous wash, your sorbent is not retentive enough.
-
Switch from a standard C18 to a more retentive polymeric reversed-phase sorbent (e.g., a divinylbenzene-based polymer), which offers stronger retention for polar compounds.
-
Consider a mixed-mode sorbent that combines reversed-phase with ion-exchange properties. Since lurasidone has a basic piperazine group, a mixed-mode cation-exchange (MCX) sorbent can provide a secondary retention mechanism for both the parent and the metabolite.[5]
-
-
Optimize the Elution Solvent: Ensure your elution solvent is strong enough. While methanol or acetonitrile are common, for very polar compounds, you may need to modify the pH. Adding a small amount of a basic modifier (like ammonium hydroxide) to the elution solvent can neutralize any secondary ionic interactions and improve the recovery of basic compounds.[6]
-
Adjust Sample pH: Lurasidone contains a basic piperazine group. Adjusting the pH of the sample to be at least 2 units above its pKa will ensure it is in a neutral, non-ionized state, maximizing retention on a reversed-phase sorbent. Conversely, for a cation-exchange sorbent, you would adjust the pH to be below the pKa to ensure the molecule is charged.[4]
Scientific Principles: A Deeper Dive
Understanding the "why" behind your troubleshooting is key to developing a robust method.
Physicochemical Properties: Lurasidone vs. Lurasidone Sulfoxide
The core of the problem lies in the structural differences between the two molecules. Lurasidone is metabolized primarily by the CYP3A4 enzyme, with S-oxidation being a major pathway.[7]
| Property | Lurasidone | Lurasidone Sulfoxide | Rationale for Difference |
| Structure | Contains a benzisothiazole group | Contains a benzisothiazole S-oxide group | The addition of an oxygen atom to the sulfur. |
| Polarity | Moderately non-polar | Significantly more polar | The S=O bond is highly polar, increasing water solubility and reducing hydrophobic character. |
| LogP (Predicted) | High | Lower | LogP is a measure of lipophilicity; a lower value indicates higher polarity. |
| SPE Retention (Reversed-Phase) | Strong | Weak to Moderate | Non-polar sorbents retain non-polar compounds more strongly via hydrophobic interactions. |
This increased polarity of the sulfoxide metabolite is the single most important factor to consider in your SPE method development.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low recovery issues with lurasidone sulfoxide.
Caption: Troubleshooting workflow for low lurasidone sulfoxide recovery.
Validated SPE Protocol for Lurasidone and Metabolites
This protocol is a robust starting point for extracting lurasidone and lurasidone sulfoxide from human plasma using a mixed-mode cation exchange sorbent. It leverages both reversed-phase and ionic interactions to ensure retention of both the parent drug and its polar metabolite.
Sorbent: Mixed-Mode Polymeric Strong Cation Exchange (e.g., Strata-X-C or equivalent) Sample: 0.5 mL Human Plasma
Methodology
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add 0.5 mL of 2% formic acid in water.
-
Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analytes are positively charged for retention on the cation exchanger.[4]
-
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge. This wets the polymeric sorbent and activates the functional groups.[8]
-
-
Equilibration:
-
Pass 1 mL of ultrapure water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[8]
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 1 mL) onto the cartridge.
-
Load at a slow, consistent flow rate (approx. 1-2 drops per second) to ensure sufficient interaction time between the analytes and the sorbent.[9]
-
-
Wash Step 1 (Polar Interference Removal):
-
Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes highly polar, water-soluble interferences without disrupting the ionic retention of the analytes.
-
-
Wash Step 2 (Non-polar Interference Removal):
-
Wash the cartridge with 1 mL of methanol. This step removes non-polar and weakly bound interferences that are retained by the reversed-phase backbone. The strong ionic bond will retain the analytes of interest.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the positive charge on the analytes, disrupting the ionic interaction with the sorbent, while the methanol disrupts the reversed-phase interaction, leading to complete elution.[6]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
This dual-wash, pH-driven elution strategy provides a highly selective extraction, effectively retaining both the non-polar parent drug and the more challenging polar sulfoxide metabolite.
References
-
Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. Available from: [Link]
-
Flores-Otero, M., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. MDPI. Available from: [Link]
-
Patel, D. A., & Patel, C. N. (2021). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 14(1), 243-247. Available from: [Link]
-
Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (2019). Cedar Crest College. Available from: [Link]
-
Flores-Otero, M., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. PMC. Available from: [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available from: [Link]
-
Li, H., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. PMC. Available from: [Link]
-
Sangeetha, R. K., & Ravi, T. K. (2015). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LURASIDONE BY RP-HPLC AND HPTLC. ResearchGate. Available from: [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Labmate Online. Available from: [Link]
- Google Patents. (n.d.). Lurasidone solid dispersion and preparation method thereof.
-
Stroup, J. S., & Singh, M. (2023). Lurasidone. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Available from: [Link]
-
Wikipedia. (n.d.). Lurasidone. Available from: [Link]
-
Royal Society of Chemistry. (2024). Nanomolar detection of lurasidone hydrochloride in pharmaceutical formulations (Serodopamoun®) and spiked urine using a PVC/imprinted polymer/MWCNTs layer deposited onto polyaniline-coated screen-printed electrodes. PMC. Available from: [Link]
-
ResearchGate. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Available from: [Link]
-
Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. Available from: [Link]
-
IJSDR. (n.d.). Solubility enhancement of Lurasidone hydrochloride by solid dispersion technique. Available from: [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. Available from: [Link]
-
Oxford Academic. (2024). Single Experiment, Single Plate Solid Phase Extraction (SPE) Optimization using 47 Drug Analytes as an Example. Clinical Chemistry. Available from: [Link]
-
RSC Publishing. (n.d.). A novel lurasidone hydrochloride–shikimic acid co-amorphous system formed by hydrogen-bonding interaction with the retained pH-dependent solubility behavior. Available from: [Link]
-
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Available from: [Link]
-
PMC. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Available from: [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). Lurasidone hydrochloride. Available from: [Link]
-
ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. Available from: [Link]
-
PMC. (n.d.). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. Available from: [Link]
-
ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?. Available from: [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available from: [Link]
-
Allmpus. (n.d.). Lurasidone HCl. Available from: [Link]
-
Pharmaffiliates. (n.d.). Lurasidone Sulfoxide. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. welch-us.com [welch-us.com]
- 3. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 7. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
Technical Support Center: Resolving Chromatographic Co-Elution of Lurasidone Isomers
Welcome to the Technical Support Center for Lurasidone Chromatography. As a Senior Application Scientist, I frequently encounter challenges related to the co-elution of lurasidone stereoisomers. Lurasidone, an atypical antipsychotic, contains two chiral centers within its trans-cyclohexyl moiety[1]. Because the active pharmaceutical ingredient (API) is marketed as a single enantiomer, resolving it from its optical isomers and diastereomeric process impurities is a critical quality attribute[1].
This guide provides field-validated methodologies, mechanistic explanations, and troubleshooting steps to ensure robust chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: Why do lurasidone enantiomers co-elute on standard C18 reversed-phase columns?
A1: Enantiomers possess identical physicochemical properties (e.g., hydrophobicity, pKa, dipole moment) in an achiral environment. A standard C18 column lacks the chiral selectors necessary to form transient diastereomeric complexes. To resolve lurasidone enantiomers, you must use a Chiral Stationary Phase (CSP) such as derivatized amylose or cellulose (e.g., Chiralpak AD-H or Chiralcel OJ)[2][3]. These columns provide chiral recognition through a combination of hydrogen bonding,
Q2: I am using a polysaccharide chiral column, but my lurasidone peaks are tailing severely and co-eluting. What is the mechanistic cause, and how do I fix it? A2: Severe peak tailing of lurasidone on a CSP is typically caused by secondary electrostatic interactions. The basic piperazine ring of lurasidone interacts with residual, unendcapped silanol groups on the silica support of the chiral column. To neutralize these interactions, you must add a basic modifier to your mobile phase. Incorporating 0.1% to 0.5% (v/v) diethylamine (DEA) or ethylenediamine into the organic mobile phase effectively masks these acidic active sites, sharpening the peaks and restoring baseline resolution[2][3].
Q3: How should my approach differ when separating lurasidone diastereomers versus enantiomers? A3: Unlike enantiomers, diastereomers have different spatial arrangements that result in distinct physicochemical properties. Therefore, diastereomeric process impurities (such as Lurasidone 1 and 8) can often be resolved on standard achiral reversed-phase columns (e.g., Inertsil ODS C18)[4]. The critical parameter here is controlling the mobile phase pH (typically around pH 3.0 - 4.0) to ensure consistent protonation of the basic functional groups, thereby preventing peak broadening[4].
Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Corrective Action |
| Enantiomeric Co-elution on CSP | Insufficient chiral recognition or improper steric fit within the CSP cavity. | Switch from an amylose-based column to a cellulose-based column (e.g., Chiralcel OJ), or adjust the Hexane:Ethanol ratio to alter the swelling of the polymer[2]. |
| Severe Peak Tailing (Tf > 2.0) | Secondary interactions between the lurasidone piperazine ring and residual silanols. | Add 0.1% - 0.5% Diethylamine (DEA) to the mobile phase[3]. Ensure the modifier is freshly prepared, as DEA degrades over time. |
| Diastereomer Co-elution on RP-HPLC | Mixed ionization states of the lurasidone molecule due to pH drift. | Buffer the aqueous mobile phase strictly to pH 4.0 using 0.05M Potassium Dihydrogen Phosphate. Verify pH before mixing with organic modifiers[4]. |
| Baseline Drift / Poor Sensitivity | High UV absorbance of mobile phase additives at low wavelengths. | Shift detection wavelength from 210 nm to 230 nm or 254 nm. Lurasidone has strong chromophores (benzisothiazole ring) that absorb well at 230 nm[2][4]. |
Workflow Visualization
Workflow for resolving lurasidone enantiomeric and diastereomeric co-elution.
Method Comparison Data
The following table summarizes the quantitative chromatographic parameters required to achieve baseline resolution for different lurasidone isomers based on validated literature methods[2][3][4].
| Isomer Target | Recommended Stationary Phase | Mobile Phase Composition | Flow Rate | Detection | Expected Resolution ( |
| Enantiomers | ChiralPak AD-H (250 x 4.6 mm, 5 µm) | Hexane : Ethanol : Diethylamine (85:15:0.1 v/v/v) | 1.0 mL/min | UV 254 nm | > 2.5 |
| Enantiomers | Chiralcel OJ (250 x 4.6 mm, 5 µm) | Hexane : Ethanol : THF : DEA (85:15:0.5:0.5 v/v) | 0.5 mL/min | UV 230 nm | > 2.0 |
| Diastereomers | Inertsil ODS C18 (150 x 4.6 mm, 5 µm) | 0.05M | 1.0 mL/min | UV 230 nm | > 3.0 |
Validated Experimental Protocols
Protocol A: Chiral HPLC Method for Lurasidone Enantiomeric Separation
This normal-phase method utilizes a polysaccharide-based CSP to separate the (1R,2R) active enantiomer from its optical counterparts[2][3].
Step 1: Mobile Phase Preparation
-
Measure 850 mL of HPLC-grade n-Hexane.
-
Measure 150 mL of HPLC-grade Ethanol.
-
Add 1.0 mL of Diethylamine (DEA) to the Ethanol and mix thoroughly. (Mechanistic note: Pre-mixing DEA in the polar solvent ensures uniform distribution and prevents localized precipitation).
-
Combine the solvents, sonicate for 10 minutes to degas, and filter through a 0.22 µm PTFE membrane.
Step 2: Chromatographic Setup
-
Column: ChiralPak AD-H (250 x 4.6 mm, 5 µm)[3].
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step 3: Self-Validation Checkpoint (System Suitability) Inject a system suitability solution containing a racemic mixture of lurasidone (1.0 mg/mL). The protocol is considered self-validating and ready for sample analysis ONLY IF :
-
The resolution (
) between the enantiomer peaks is . -
The tailing factor (
) for the lurasidone peak is . -
Failure Mechanism: If
, the chiral recognition mechanism is failing (likely due to column degradation or water contamination in the normal-phase solvents). If , secondary silanol interactions are occurring, indicating that the DEA modifier has evaporated or was omitted.
Protocol B: Reversed-Phase HPLC for Diastereomeric Process Impurities
This method resolves lurasidone from structurally similar diastereomeric process impurities (e.g., Lurasidone 1 and 8)[4].
Step 1: Buffer Preparation
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water to create a 0.05M solution. -
Adjust the pH strictly to 4.0 using 1% Orthophosphoric acid.
-
Filter through a 0.45 µm nylon membrane.
Step 2: Chromatographic Setup
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm)[4].
-
Mobile Phase: Buffer (pH 4.0) : Acetonitrile (60:40 % v/v)[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Step 3: Self-Validation Checkpoint (System Suitability) Inject a spiked sample containing lurasidone and known diastereomeric impurities.
-
The resolution (
) between lurasidone and the closest eluting impurity must be . -
Failure Mechanism: Poor resolution indicates inadequate pH control. The basic piperazine nitrogen must remain fully protonated. If the buffer pH drifts above 4.0, the ionization state becomes mixed, leading to peak broadening and co-elution[4].
References
-
CN103207246A - Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography - Google Patents. 2
-
Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone | Journal of Analytical Toxicology | Oxford Academic. 1
-
Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC.3
-
Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8 - Research Journal of Pharmacy and Technology. 4
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. CN103207246A - Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography - Google Patents [patents.google.com]
- 3. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
FAQ 1: Mechanistic Understanding of Lurasidone Degradation
Welcome to the Lurasidone Stability & Troubleshooting Center . This technical support guide is engineered specifically for analytical chemists, formulation scientists, and drug development professionals tasked with stabilizing Lurasidone Hydrochloride.
Lurasidone is a complex atypical antipsychotic molecule containing multiple reactive pharmacophores. A primary challenge during its formulation, storage, and forced degradation testing is the formation of oxidative impurities—specifically Lurasidone sulfoxide and Lurasidone sulfone . This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to mitigate these specific degradation pathways.
Q: What are the primary degradation pathways of Lurasidone, and structurally, why does the sulfoxide impurity form?
A: Lurasidone’s instability in solution is governed by two distinct chemical pathways dictated by its structural pharmacophores[1]:
-
Alkaline Hydrolysis (Primary Pathway): The 2H-isoindole-1,3-dione ring acts as a hydrogen-bonding acceptor but is highly susceptible to nucleophilic attack by hydroxide ions. Under alkaline conditions, this ring undergoes partial and complete cleavage, generating a carboxylic derivative and a primary amine. This pathway accounts for approximately 19.44% of total degradation under stressed conditions[1].
-
Oxidation (Secondary Pathway): The formation of Lurasidone sulfoxide is driven entirely by the benzisothiazole ring . The sulfur atom within this heterocyclic ring possesses lone pairs of electrons, rendering it highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, or free radicals. Exposure to oxidizing agents sequentially oxidizes the sulfur atom, first yielding Lurasidone sulfoxide (+16 Da) and, upon further oxidation, Lurasidone sulfone (+32 Da)[1][2].
Expert Insight (Causality): Understanding this structural dichotomy is critical for troubleshooting. If your stability-indicating assay shows ring-cleaved impurities, your formulation microenvironment is too alkaline. If you observe sulfoxide/sulfone peaks, your formulation is experiencing oxidative stress (e.g., aeration during mixing, trace peroxides in excipients, or photo-oxidation).
Fig 1: Lurasidone chemical degradation pathways highlighting oxidation and hydrolysis routes.
FAQ 2: Analytical Detection & Data Interpretation
Q: How do I accurately detect and differentiate Lurasidone sulfoxide during stability testing?
A: Because lurasidone sulfoxide and sulfone share high structural similarity with the parent API, high-resolution techniques like LC/ESI/QTOF/MS/MS are required for definitive structural characterization[1]. For routine quality control, a validated Stability-Indicating RP-HPLC method is recommended. Below is a summary of the quantitative degradation profile you should expect when validating your analytical methods.
Table 1: Quantitative Summary of Lurasidone Forced Degradation Profile
| Stress Condition | Reagents / Parameters | Primary Degradation Pathway | Major Impurities Formed | Expected % Degradation |
| Alkaline Hydrolysis | NaOH 0.1N, 2h, Room Temp | Cleavage of isoindole-1,3-dione ring | Carboxylic derivative, Primary amine | ~19.44% |
| Oxidation | H₂O₂ 10-15%, 2h, Room Temp | Oxidation of benzisothiazole ring | Lurasidone sulfoxide, Lurasidone sulfone | ~8.40% |
| Acid Hydrolysis | HCl 0.1N, 2h, 40°C | Minimal to None | None significant | Stable |
| Thermal Stress | 80°C, 48 hours | Minimal to None | None significant | Stable |
| Photolytic Stress | UV/Vis Light exposure | Minimal to None | None significant | Stable |
(Data synthesized from forced degradation studies on Lurasidone Hydrochloride[1][2])
FAQ 3: Formulation Troubleshooting & Prevention
Q: My liquid formulation of Lurasidone is rapidly forming sulfoxide. How can I prevent this?
A: To arrest the oxidative degradation of the benzisothiazole ring, you must implement a multi-tiered defense system. While environmental controls (purging solvents with inert gas) and excipient screening (avoiding high-peroxide PEGs/polysorbates) are standard, the most robust method to prevent both hydrolysis and oxidation is the formation of higher-order inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1].
Protocol 1: Self-Validating Workflow for Lurasidone-HP-β-CD Complexation
Objective: To sterically shield the benzisothiazole ring from oxidative degradation.
-
Solvent Preparation: Prepare a purified water solution. Purge the aqueous solvent with Nitrogen gas for 15 minutes.
-
Causality: Displacing dissolved oxygen mitigates baseline oxidative stress before the API is even introduced[3].
-
-
Cyclodextrin Dissolution: Dissolve HP-β-CD in the purged water to achieve the desired molarity.
-
API Integration: Add Lurasidone Hydrochloride to the HP-β-CD solution at a 1:2 (API:CD) molar ratio.
-
Causality: While a 1:1 ratio encapsulates the benzisothiazole ring (preventing oxidation), a 1:2 ratio allows a second cyclodextrin molecule to bind through the isoindole-1,3-dione ring, providing dual protection against both oxidation and alkaline hydrolysis[1].
-
-
Equilibration: Stir the suspension continuously for 48 hours at room temperature (25°C) in a sealed, light-protected vessel.
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane to remove any uncomplexed, insoluble API.
-
Lyophilization: Freeze-dry the filtrate to isolate the solid inclusion complex.
-
Self-Validation Checkpoint: Perform Phase Solubility Analysis on the filtrate. A linear increase in API solubility as a function of HP-β-CD concentration (an
-type phase solubility profile) mathematically validates that host-guest complexation has successfully occurred, rather than mere physical mixing.
Protocol 2: Stability-Indicating Oxidative Stress Assay
Objective: To quantify the susceptibility of the formulated API to sulfoxide formation.
-
Sample Prep: Dissolve the Lurasidone formulation in a 1:2 solution of ethanol:PBS (pH 7.2).
-
Causality: Lurasidone is sparingly soluble in purely aqueous buffers (~0.33 mg/mL); initial dissolution in ethanol prevents API precipitation during the stress test, ensuring uniform exposure to the stressor[3].
-
-
Oxidative Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 10% v/v[1].
-
Incubation: Incubate the mixture at room temperature for exactly 2 hours.
-
Quenching: Quench the reaction by diluting the sample 1:10 with cold mobile phase (e.g., Methanol:0.1% Formic Acid).
-
Causality: Rapid dilution and temperature drop halt the generation of ROS, freezing the degradation profile for accurate snapshot analysis.
-
-
LC-MS/MS Analysis: Inject the sample into an LC/ESI/QTOF/MS/MS system.
-
Self-Validation Checkpoint: Monitor the Total Ion Chromatogram (TIC). The parent Lurasidone peak should appear at m/z ~493 [M+H]+. The assay is validated as "stability-indicating" only if you can clearly resolve new peaks at +16 Da (m/z ~509, Sulfoxide) and +32 Da (m/z ~525, Sulfone) without co-elution with the parent peak[4].
Fig 2: Experimental workflow for Lurasidone HP-β-CD complexation and stability validation.
References
- Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC. nih.gov.
- Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS | Request PDF - ResearchGate.
- Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone | Journal of Analytical Toxicology | Oxford Academic. oup.com.
- PRODUCT INFORM
Sources
Technical Support Center: Enhancing Sensitivity for Low-Level Lurasidone Sulfoxide Detection
Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of quantifying lurasidone sulfoxide—a critical oxidative metabolite and degradation product of the atypical antipsychotic lurasidone.
Because lurasidone sulfoxide possesses an oxidized sulfur atom on its isothiazole ring, its physicochemical properties (polarity, ionization efficiency, and fragmentation kinetics) diverge significantly from the highly lipophilic parent drug. This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve robust, sub-ng/mL sensitivity in your LC-MS/MS assays.
Core Diagnostic Workflow
Before adjusting individual parameters, use the following self-validating diagnostic tree to isolate the root cause of your sensitivity loss.
Diagnostic workflow for resolving low sensitivity in lurasidone sulfoxide LC-MS/MS assays.
Section 1: Sample Preparation & Extraction Efficiency
Q: Why is my Liquid-Liquid Extraction (LLE) recovery for lurasidone sulfoxide significantly lower than for the parent drug? A: Causality: Lurasidone is highly lipophilic, making it easily extractable using non-polar solvents like tert-butyl methyl ether (TBME). However, the addition of the sulfoxide (S=O) group increases the molecule's polarity. If you use strictly non-polar LLE solvents, the sulfoxide metabolite will partition poorly into the organic phase, remaining trapped in the aqueous matrix. Solution: Switch to Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) polymeric sorbent. Both lurasidone and its sulfoxide contain a basic piperazine ring, allowing them to be retained via ionic interactions while washing away polar matrix interferences.
Self-Validating Protocol: Mixed-Mode SPE for Lurasidone Sulfoxide To ensure this protocol is self-validating, always collect and inject the "Load" and "Wash" fractions during method development. If the analyte appears in these fractions, your sample pH is incorrect.
-
Conditioning: Pass 1.0 mL of Methanol (MeOH), followed by 1.0 mL of 2% Formic Acid in Water through the MCX cartridge.
-
Loading: Dilute 200 µL of plasma/urine with 200 µL of 4% Phosphoric acid to ensure the piperazine ring is fully ionized. Load onto the cartridge at 1 mL/min.
-
Washing: Wash with 1.0 mL of 2% Formic Acid in Water (removes acidic/neutral interferences), followed by 1.0 mL of MeOH (removes lipophilic interferences).
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in MeOH. The basic pH neutralizes the piperazine ring, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of your initial mobile phase.
Section 2: Chromatographic Optimization & Ionization
Q: How do mobile phase additives affect the Electrospray Ionization (ESI+) of lurasidone sulfoxide?
A: Causality: Lurasidone sulfoxide requires efficient protonation to reach its
Data Presentation: Impact of Mobile Phase Additives on Ionization
| Mobile Phase Additive (Aqueous) | Organic Modifier | Precursor Ion Abundance (cps) | S/N Ratio (at LLOQ) | Peak Tailing Factor |
| 10 mM Ammonium Acetate (pH 5.0) | Acetonitrile | 4.2 x 10⁴ | 15:1 | 1.4 |
| 0.1% Formic Acid | Acetonitrile | 8.9 x 10⁴ | 45:1 | 1.1 |
| 0.1% Heptafluorobutyric Acid | Methanol | 6.5 x 10⁴ | 30:1 | 1.05 |
Section 3: Mass Spectrometry & MRM Tuning
Q: What are the most specific Multiple Reaction Monitoring (MRM) transitions for lurasidone sulfoxide to avoid cross-talk with the parent drug?
A: Causality: Lurasidone (
Primary MS/MS fragmentation pathways for lurasidone sulfoxide in ESI+ mode.
Section 4: Matrix Effects & Stability
Q: I am seeing signal drift over my 24-hour autosampler queue. Is the sulfoxide degrading? A: Causality: Lurasidone is highly susceptible to oxidative stress[7]. This means the parent drug can artificially oxidize into lurasidone sulfoxide while sitting in the autosampler, falsely elevating your sulfoxide quantification over time. Solution: Ensure your reconstitution solvent contains a mild antioxidant (e.g., 0.1% ascorbic acid) and strictly maintain the autosampler at 4°C. Furthermore, always use a stable isotope-labeled internal standard (e.g., Lurasidone-d8) to track and normalize extraction recovery and matrix-induced ionization variations across the run.
References
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. Available at: [Link]
-
Functional Liposomes Improve the Oral Absorption of Lurasidone Hydrochloride. International Journal of Nanomedicine, Dove Medical Press. Available at:[Link]
-
Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Bioanalysis Zone. Available at: [Link]
-
Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, via ResearchGate. Available at: [Link]
-
Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS. ResearchGate. Available at:[Link]
-
Lurasidone | C28H36N4O2S | CID 213046. PubChem, National Institutes of Health. Available at:[Link]
Sources
- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
Lurasidone Analytical Support Center: Troubleshooting Column Selection & Metabolite Separation
Overview: Lurasidone is an atypical antipsychotic characterized by a complex metabolic cascade. Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring require baseline chromatographic separation of the parent drug from its active metabolites (ID-14283 and ID-14326) and inactive metabolites (ID-20219, ID-20220). Because ID-14283 and ID-14326 are stereoisomers (exo- and endo-hydroxylation of the norbornane ring), standard reversed-phase chromatography often fails to resolve them, leading to inaccurate quantification and flawed PK models.
Technical Troubleshooting & FAQs
Q1: Why are my lurasidone active metabolites (ID-14283 and ID-14326) co-eluting on a standard C18 column?
Causality & Solution: Standard C18 columns separate analytes primarily based on hydrophobicity (dispersive interactions). Since ID-14283 (5-exo-hydroxy lurasidone) and ID-14326 (5-endo-hydroxy lurasidone) are stereoisomers, their partition coefficients (LogP) and hydrophobic footprints are virtually identical, causing co-elution.
Actionable Fix: Switch to a column with orthogonal selectivity, such as a Phenyl-Hexyl or Biphenyl stationary phase[1]. The
Q2: I am experiencing severe signal suppression (matrix effects) when analyzing lurasidone from plasma or dried blood spots (DBS). How can I mitigate this? Causality & Solution: Lurasidone is highly lipophilic and often elutes in the same retention window as endogenous phospholipids when using generic gradients. In positive electrospray ionization (ESI+), these phospholipids compete for charge at the droplet surface, causing severe ion suppression. Actionable Fix: Implement a Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) rather than simple protein precipitation (PPT)[2]. TBME efficiently extracts the un-ionized lurasidone while leaving the majority of polar, ion-suppressing phospholipids in the aqueous layer. Alternatively, using a mobile phase modifier like 0.1% heptafluorobutyric acid (HFBA) can help shift the retention of the analytes away from suppression zones[3].
Q3: What is the optimal mobile phase pH for lurasidone LC-MS/MS analysis? Causality & Solution: Lurasidone contains a piperazine ring, making it a weak base. At a very low pH (e.g., 0.1% formic acid, pH ~2.7), the piperazine nitrogens are fully protonated. While this yields excellent ESI+ ionization, it can cause severe peak tailing on older silica columns due to secondary ion-exchange interactions with unendcapped silanols. Actionable Fix: Buffer the mobile phase to pH 5.0 using 5 mM ammonium acetate[2]. This partially suppresses silanol ionization on the column while maintaining enough analyte charge for sensitive MS detection, yielding sharp, symmetrical peaks.
Quantitative Data: The Clinical Necessity of Separation
Accurate separation is critical because the active metabolites contribute significantly to the drug's therapeutic profile, whereas the inactive metabolites do not. Failing to separate ID-14283 from ID-20219 would falsely elevate the perceived active fraction of the drug.
Table 1: Pharmacodynamic Profile of Lurasidone and Key Metabolites
| Compound | Structural Modification | D2L Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Pharmacological Status |
| Lurasidone | Parent Drug | 0.99 - 1.62 | 0.357 - 2.03 | Active |
| ID-14283 | 5-exo-hydroxylation | 1.21 | 0.375 - 1.73 | Active |
| ID-14326 | 5-endo-hydroxylation | 1.62 | 0.337 - 2.16 | Active |
| ID-20219 | N-dealkylation | > 1000 | > 1000 | Inactive |
Data sourced from in vitro functional assays demonstrating potent antagonism at D2L and 5-HT2A receptors for the parent and hydroxylated metabolites[4].
Standardized Experimental Protocol: LC-MS/MS Separation Workflow
This self-validating protocol utilizes a Phenyl-Hexyl column to ensure steric resolution of the hydroxylated stereoisomers while maintaining high throughput and accuracy.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human plasma (or reconstituted dried blood spot) into a clean 2.0 mL microcentrifuge tube[2][3].
-
Add 10 µL of Internal Standard (Lurasidone-d8, 100 ng/mL)[5].
-
Add 50 µL of 0.1 M Sodium Hydroxide. Causality: This neutralizes the piperazine ring, driving the analytes into an un-ionized state to maximize partitioning into the organic solvent.
-
Add 2.0 mL of tert-butyl methyl ether (TBME)[2]. Vortex vigorously for 5 minutes at 1500 rpm.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Transfer 1.5 mL of the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v) and transfer to an autosampler vial.
Step 2: Chromatographic Separation
-
Column: Gemini C6-Phenyl (or equivalent Phenyl-Hexyl), 50 mm × 2.0 mm, 3 µm particle size[1].
-
Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water (pH 5.0)[2].
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient Program:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.0 min: Ramp to 85% B
-
2.0 - 3.5 min: Hold at 85% B
-
3.5 - 3.6 min: Return to 20% B
-
3.6 - 5.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).
Step 3: Mass Spectrometry Detection (ESI+)
-
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Workflow Visualization
Step-by-step analytical workflow for the extraction, separation, and quantification of lurasidone.
References
-
Title: LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Source: ResearchGate URL: [Link]
-
Title: A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine. Source: ResearchGate URL: [Link]
-
Title: Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Source: Bioanalysis - Taylor & Francis URL: [Link]
-
Title: Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions. Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
A Comprehensive Guide to Lurasidone Sulfoxide Certified Reference Materials: Supplier Comparison and Analytical Workflows
Introduction Lurasidone is a highly effective atypical antipsychotic utilized primarily for the treatment of schizophrenia and bipolar depression. However, its complex molecular structure makes it susceptible to degradation under oxidative stress. One of its most critical degradation products is Lurasidone sulfoxide (CAS: 1809325-45-8)[1][2]. In pharmaceutical development, tracking this specific impurity is mandatory under ICH Q3A(R2) guidelines. To achieve accurate quantification and regulatory compliance, laboratories rely heavily on Certified Reference Materials (CRMs)[2].
This guide provides a critical comparison of Lurasidone sulfoxide CRM suppliers and details a robust, self-validating RP-HPLC methodology for impurity profiling, ensuring analytical scientists can make evidence-based decisions[3][4].
The Chemistry and Causality of Lurasidone Sulfoxide Formation
Lurasidone features a benzisothiazol ring and a piperazine moiety[5]. When exposed to oxidative environments—such as peroxides, UV light, or heat during the formulation process—the sulfur atom within the benzisothiazol ring undergoes oxidation, forming1[1]. Prolonged oxidative stress can further oxidize this compound into Lurasidone sulfone[6].
Using a highly pure CRM for Lurasidone sulfoxide is critical because its structural and polarity similarities to the active pharmaceutical ingredient (API) frequently lead to co-elution in poorly optimized chromatographic methods.
Lurasidone oxidative degradation pathway into sulfoxide and sulfone impurities.
Comparative Analysis of CRM Suppliers
When selecting a CRM for Lurasidone sulfoxide, laboratories must evaluate the supplier's certification (e.g., ISO 17034), the comprehensiveness of the Certificate of Analysis (CoA), and pharmacopeial traceability[1][2][6].
Table 1: Comparison of Lurasidone Sulfoxide Reference Standard Suppliers
| Supplier | CAS Number | Certification / Quality Level | Analytical Data Provided (CoA) | Best Use Case |
| 2 [2] | 1809325-45-8 | ISO 17034 Accredited | NMR, MS, HPLC, Traceability | Regulatory submissions, strict GMP QC |
| 1 [1] | 1809325-45-8 | Pharmacopeia Traceable | HPLC, LC-MS, GC | Routine QC, method development |
| 6 [6] | 1809325-45-8 | Highly Characterized | 1H-NMR, MS, HPLC, IR, TGA | R&D, structural elucidation |
| 7 [7] | 1809325-45-8 | Regulatory Compliant | Traceable to USP/EP | AMV (Analytical Method Validation) |
| 8 [8] | 1809325-45-8 | Secondary Standard | COA, MSDS | Routine testing, academic research |
Causality in Supplier Selection: For late-stage regulatory submissions (NDA/ANDA), ISO 17034 accredited standards are non-negotiable, as they provide statistically derived uncertainty values required by regulatory bodies[2]. Conversely, for early-stage formulation R&D, highly characterized standards offer cost-effective alternatives with sufficient spectral data (NMR, IR, TGA) to confirm identity without the premium of ISO accreditation[6].
Experimental Workflow: RP-HPLC Method for Impurity Profiling
To accurately quantify Lurasidone sulfoxide against the API, a highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is synthesized from 3[3][4].
Causality Behind Experimental Choices
-
Column Selection (Inertsil ODS C18, 150mm x 4.6mm, 5µm): The C18 stationary phase provides optimal hydrophobic retention for the bulky benzisothiazol and piperazine groups, ensuring adequate separation of the API from its slightly more polar sulfoxide derivative[3][4].
-
Mobile Phase pH (pH 4.0 Phosphate Buffer): Lurasidone contains basic nitrogen atoms. A pH of 4.0 ensures these nitrogens remain fully protonated, preventing secondary interactions with residual silanols on the silica matrix, thereby eliminating peak tailing[3][5].
-
Detection Wavelength (230 nm): Both Lurasidone and its sulfoxide derivative exhibit strong UV absorbance at 230 nm due to their conjugated aromatic systems, ensuring high sensitivity and a low Limit of Detection (LOD)[3][9].
Step-by-Step RP-HPLC Protocol
Phase 1: Mobile Phase Preparation
-
Buffer Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate (KH2PO4) in 500 mL of HPLC-grade water to create a 0.05M solution[5].
-
pH Adjustment: Adjust the pH to exactly 4.0 using 1% dilute orthophosphoric acid[5].
-
Self-Validation Check: If the pH drifts above 4.5 during the run, the piperazine ring may partially deprotonate, causing split peaks and retention time shifts. Monitor system pressure and baseline stability before injecting samples.
-
-
Blending: Mix the pH 4.0 buffer with Acetonitrile in a 60:40 (v/v) ratio[3][5]. Filter through a 0.45 µm membrane and degas via sonication for 10 minutes.
Phase 2: CRM and Sample Preparation
-
Diluent: Use 100% Methanol to ensure complete solubility of the hydrophobic standards[5].
-
Standard Stock: Weigh exactly 8.0 mg of Lurasidone sulfoxide CRM and dissolve in 100 mL of methanol to achieve a concentration of 80 µg/mL[5].
-
Working Solution: Dilute the stock to the target calibration range (e.g., 1.6 - 12 µg/mL)[3][4].
Phase 3: Chromatographic Execution
-
Flow Rate: Set the pump to 1.0 mL/min[3].
-
Injection Volume: Inject 20 µL of the working solution[4].
-
Column Temperature: Maintain at 40°C to reduce system backpressure and improve peak symmetry[9].
Self-validating RP-HPLC analytical workflow for Lurasidone impurity profiling.
System Suitability and Self-Validation Criteria
A protocol must validate itself before sample data is accepted. According to ICH Q2(R1) guidelines, the following criteria must be met to ensure the integrity of the run[3][4][9]:
-
Resolution (Rs): > 2.0 between Lurasidone and Lurasidone sulfoxide.
-
Tailing Factor (T): < 1.5 for all peaks.
-
Precision (%RSD): < 2.0% for five replicate injections of the CRM[9].
References
-
Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8 - Research Journal of Pharmacy and Technology.3
-
Lurasidone Sulfoxide Pharmaceutical Reference Standard - SRIRAMCHEM. 1
-
Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities - ResearchGate. 4
-
Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone - DergiPark. 9
-
Development and Validation of RP-HPLC Method (Detailed Protocol) - Research Journal of Pharmacy and Technology.5
-
Lurasidone Hydrochloride (Impurity Standards) - LGC Standards. 2
-
223586-82-1 Lurasidone Impurity A & Sulfoxide - SynThink Research Chemicals. 6
-
Lurasidone Sulfoxide - CAS - 1809325-45-8 - Axios Research. 7
-
CAS No : 1809325-45-8 | Product Name : Lurasidone Sulfoxide - Pharmaffiliates. 8
Sources
- 1. Lurasidone Sulfoxide - SRIRAMCHEM [sriramchem.com]
- 2. Lurasidone Hydrochloride | LGC Standards [lgcstandards.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Lurasidone Sulfoxide - CAS - 1809325-45-8 | Axios Research [axios-research.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of Lurasidone Sulfoxide and Other Key Lurasidone Metabolites: Receptor Activity and Functional Profile
This guide provides an in-depth, objective comparison of the pharmacological activity of lurasidone sulfoxide and other principal metabolites of the atypical antipsychotic, lurasidone. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to illuminate the relative contributions of these metabolites to the overall therapeutic profile of lurasidone. We will delve into receptor binding affinities and functional activities, supported by detailed experimental methodologies to provide a comprehensive understanding of their neuropharmacological characteristics.
Introduction to Lurasidone Metabolism
Lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3] The primary metabolic pathways include S-oxidation, oxidative N-dealkylation, and hydroxylation of the norbornane ring.[1][2][3] These biotransformations result in the formation of several metabolites, some of which retain pharmacological activity. Understanding the activity of these metabolites is crucial for a complete comprehension of lurasidone's mechanism of action and its clinical effects.
The major metabolites of lurasidone can be broadly categorized as active and inactive. The principal active metabolites are ID-14283 and ID-14326, which are products of the hydroxylation of the norbornane ring.[1][4] Lurasidone sulfoxide is another significant metabolite arising from the S-oxidation pathway. The major inactive metabolites include ID-20219 and ID-11614, formed through N-dealkylation.[1][4]
Caption: Metabolic pathways of lurasidone.
Comparative Pharmacological Profile
The therapeutic effects of lurasidone are attributed to its unique receptor binding profile, characterized by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors.[5][6][7] Preclinical studies have indicated that the active metabolites of lurasidone, including the hydroxylated derivatives ID-14283 and ID-14326, exhibit a pharmacological profile that is qualitatively similar to the parent compound.[4] Specifically, these active metabolites have demonstrated an affinity for D2 and 5-HT2A receptors that is comparable to that of lurasidone.[4] They also act as potent antagonists at D2 and 5-HT7 receptors and as partial agonists at the 5-HT1A receptor.[4]
While specific quantitative binding data (Ki values) for lurasidone sulfoxide remains limited in publicly available literature, its formation through a major metabolic pathway suggests its potential contribution to the overall pharmacological effect of lurasidone. The inactive metabolites, ID-20219 and ID-11614, have been shown to have negligible affinity for these key receptors.[4]
The following table summarizes the available receptor binding affinity data for lurasidone.
| Receptor | Lurasidone Ki (nM) | Lurasidone Sulfoxide | ID-14283 | ID-14326 | ID-20219 & ID-11614 |
| Dopamine D2 | 1.0 - 1.68[5] | Data not available | Comparable to Lurasidone[4] | Comparable to Lurasidone[4] | Negligible Affinity[4] |
| Serotonin 5-HT2A | 0.5 | Data not available | Comparable to Lurasidone[4] | Comparable to Lurasidone[4] | Negligible Affinity[4] |
| Serotonin 5-HT7 | 0.5[5] | Data not available | Potent Antagonist[4] | Potent Antagonist[4] | Negligible Affinity[4] |
| Serotonin 5-HT1A | 6.4 (Partial Agonist)[5] | Data not available | Partial Agonist[4] | Partial Agonist[4] | Negligible Affinity[4] |
| Adrenergic α2C | 10.8 - 11[8][9] | Data not available | Data not available | Data not available | Data not available |
| Adrenergic α2A | 41[9] | Data not available | Data not available | Data not available | Data not available |
| Histamine H1 | >1000[9] | Data not available | Data not available | Data not available | Data not available |
| Muscarinic M1 | >1000[9] | Data not available | Data not available | Data not available | Data not available |
Experimental Methodologies
The determination of the pharmacological activity of lurasidone and its metabolites relies on established in vitro assays. The following sections detail the standard operating procedures for radioligand binding assays and functional cAMP assays, which are fundamental to characterizing the interaction of these compounds with their target receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound (e.g., lurasidone sulfoxide) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2, 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2)
-
Test compounds (lurasidone, lurasidone sulfoxide, etc.) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Setup: Designate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a non-labeled competitor), and test compound binding at a range of concentrations.
-
Reagent Addition: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound or the non-labeled competitor for non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (Antagonist Mode)
This assay determines the functional activity of a test compound by measuring its ability to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist at a G-protein coupled receptor (GPCR). This is particularly relevant for D2 receptors, which are Gi-coupled and thus inhibit adenylyl cyclase.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 cells with human D2 receptor)
-
Test compounds (lurasidone, lurasidone sulfoxide, etc.) at various concentrations
-
Agonist for the target receptor (e.g., quinpirole for D2)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere and grow overnight.
-
Compound Pre-incubation: Treat the cells with varying concentrations of the test compound (antagonist) for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) and forskolin to all wells (except for the basal control) and incubate for a time sufficient to induce cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.
Caption: A typical experimental workflow for in vitro pharmacological profiling.
Conclusion
References
- Riva, M. A., & Molteni, R. (2014). An update of the preclinical profile of lurasidone. European Neuropsychopharmacology, 24(5), 679-688.
- Stahl, S. M. (2017). Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression. CNS Spectrums, 22(2), 149-159.
-
Sunovion Pharmaceuticals Inc. (2021). LATUDA (lurasidone hydrochloride) tablets, for oral use. Highlights of Prescribing Information. Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a relevant scientific supplier's website.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from a relevant scientific supplier's website.
- Inglese, J., et al. (2008). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In The Assay Guidance Manual.
- Citrome, L. (2011). Lurasidone HCl (Latuda), an oral, once-daily atypical antipsychotic agent for the treatment of patients with schizophrenia. P & T : a peer-reviewed journal for formulary management, 36(8), 464–470.
- Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
-
Drugs.com. (2023). Lurasidone Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
- Caccia, S. (2013). Critical appraisal of lurasidone in the management of schizophrenia.
- Miura, A., et al. (2023). Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. Drug Design, Development and Therapy, 17, 3023–3033.
-
PubChem. (n.d.). Lurasidone. National Center for Biotechnology Information. Retrieved from [Link]
- Promega Corporation. (2019). cAMP-Glo™ Max Assay Technical Manual. Retrieved from a relevant scientific supplier's website.
- Psychoactive Drug Screening Program (PDSP). (n.d.). Assay Protocol Book. University of North Carolina. Retrieved from a relevant academic or institutional website.
-
Miura, A., et al. (2023). Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
- Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. The Journal of pharmacology and experimental therapeutics, 334(1), 171–181.
- Mamo, D., et al. (2013). D2 receptor occupancy following lurasidone treatment in patients with schizophrenia or schizoaffective disorder. CNS spectrums, 18(5), 266–273.
- DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay User Manual. Retrieved from a relevant scientific supplier's website.
-
Medscape. (n.d.). Latuda (lurasidone) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Findling, R. L., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical pharmacokinetics, 56(1), 13–26.
- Promega Corporation. (2024). GloSensor™ cAMP Assay Technical Manual. Retrieved from a relevant scientific supplier's website.
-
Sunovion Pharmaceuticals Inc. (2013). LATUDA (lurasidone hydrochloride) tablets. Highlights of Prescribing Information. Retrieved from [Link]
- Siwek, M., et al. (2021). Lurasidone – pharmacodynamic and pharmacokinetic properties, clinical potential and interaction risk.
-
Siwek, M., et al. (2020). Lurasidone – pharmacodynamic and pharmacokinetic properties, clinical potential and interaction risk. Termedia. Retrieved from [Link]
- Citrome, L. (2011). Lurasidone for schizophrenia: what's different?. Expert review of neurotherapeutics, 11(10), 1373–1381.
- Li, Y., & Liu, K. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Colbry, D. (2019). Quick Graphviz Tutorial. Retrieved from [Link]
- Citrome, L. (2011). Lurasidone for schizophrenia.
- Maruyama, M., & Horisawa, T. (2012). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Dainippon Sumitomo Pharma Co., Ltd. Technical Review, (2), 1-10.
-
The Builder. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
Mamo, D., et al. (2013). D2 receptor occupancy following lurasidone treatment in patients with schizophrenia or schizoaffective disorder. ResearchGate. Retrieved from [Link]
-
Bhattacharya, P. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Correll, C. U., et al. (2014). In vitro receptor binding profile of lurasidone compared with other atypical antipsychotics. ResearchGate. Retrieved from [Link]
-
Loebel, A., et al. (2014). Pharmacological and binding profile of lurasidone. ResearchGate. Retrieved from [Link]
Sources
- 1. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lurasidone: a novel antipsychotic agent for the treatment of schizophrenia and bipolar depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lurasidone - Wikipedia [en.wikipedia.org]
- 8. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 9. latuda.com [latuda.com]
Isotope-labeled lurasidone sulfoxide for internal standard
Title: Precision Bioanalysis: Evaluating Isotope-Labeled Lurasidone Sulfoxide as an Internal Standard for LC-MS/MS
As a Senior Application Scientist specializing in mass spectrometry and bioanalytical assay development, I frequently encounter methods that fail during rigorous multi-day validation due to inadequate internal standard (IS) selection. Lurasidone is a widely prescribed atypical antipsychotic used for the treatment of schizophrenia and bipolar depression[1]. In both therapeutic drug monitoring (TDM) and postmortem toxicology, it is critical to quantify not only the parent drug but also its active metabolites and degradation products.
Lurasidone is primarily metabolized by CYP3A4, and lurasidone sulfoxide has been identified as a major oxidative degradant and metabolite in biological matrices[1],[2]. Quantifying this specific compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. Regulatory guidelines strongly recommend the use of isotope-labeled internal standards to ensure precision and accuracy[3].
This guide objectively compares the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) specifically designed for the metabolite (e.g., Lurasidone sulfoxide-d8)[4] against common alternatives, providing a self-validating protocol for robust quantification.
In LC-MS/MS, Electrospray Ionization (ESI) is highly susceptible to matrix effects —specifically, ion suppression. When a biological extract is injected, undetected endogenous molecules (such as phospholipids) co-elute with the target analyte and compete for charge on the surface of the ESI droplets.
Many laboratories attempt to cut costs by using an Analog Internal Standard (e.g., ziprasidone) or the parent drug's SIL (e.g., Lurasidone-d8) to quantify lurasidone sulfoxide. This is a critical failure point. Lurasidone and lurasidone sulfoxide possess different polarities; the sulfoxide will elute earlier on a reversed-phase C18 column. Because the elution profile of matrix interferents is dynamic, the ion suppression experienced by the sulfoxide at its specific retention time (RT) will be fundamentally different from the suppression experienced by the later-eluting parent SIL-IS.
By employing a structurally identical SIL-IS like Lurasidone sulfoxide-d8 , the standard perfectly co-elutes with the unlabeled sulfoxide. They are subjected to the exact same ionization environment in the source. Consequently, even if absolute signal intensity drops by 50% due to matrix suppression, the ratio of the analyte peak area to the IS peak area remains perfectly constant.
Comparative Performance Analysis
The following table summarizes the quantitative performance of different internal standard approaches for the LC-MS/MS quantification of lurasidone sulfoxide in human plasma. Data is synthesized from standard bioanalytical validation parameters[3].
| Analytical Parameter | Lurasidone Sulfoxide-d8 (Metabolite SIL-IS) | Lurasidone-d8 (Parent SIL-IS) | Ziprasidone (Analog IS) | Label-Free (External Cal) |
| Co-elution with Analyte | Yes (Perfect) | No (ΔRT > 0.4 min) | No (ΔRT > 0.8 min) | N/A |
| Matrix Effect (ME) | 98–102% (Normalized) | 85–115% (Variable) | 70–130% (Variable) | Uncorrected |
| Extraction Recovery | >95% (Normalized) | ~80% (Normalized) | ~75% (Normalized) | 65–75% |
| Inter-day Precision (CV%) | < 5% | 8–12% | 10–15% | > 20% |
| Regulatory Compliance | Optimal (FDA/EMA) | Acceptable with caveats | Marginal | Non-compliant |
Workflow Visualization
Workflow for LC-MS/MS quantification using SIL-IS to correct matrix effects.
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes the mechanistic rationale explaining why the choice was made.
Step 1: Sample Aliquoting & Isotope Spiking
-
Action: Transfer 100 µL of biological sample (plasma/urine) into a microcentrifuge tube. Immediately spike with 20 µL of Lurasidone sulfoxide-d8 working solution (50 ng/mL). Vortex for 30 seconds and allow to equilibrate for 5 minutes.
-
Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any physical loss of the analyte during subsequent extraction steps (e.g., binding to tube walls, incomplete phase separation) is proportionally mirrored by the IS.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action: Add 500 µL of tert-butyl methyl ether (TBME). Vortex vigorously for 3 minutes, then centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
-
Causality: TBME is selected because its intermediate polarity efficiently partitions the moderately polar lurasidone sulfoxide while precipitating highly polar endogenous proteins and leaving ion-suppressing salts in the aqueous layer[3].
Step 3: UHPLC Separation
-
Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase consisting of 5 mM ammonium acetate (pH 5.0) and acetonitrile.
-
Causality: The ammonium acetate buffer ensures that the basic piperazine nitrogen of the lurasidone structure remains protonated, yielding a strong[M+H]+ precursor ion for sensitive detection. The gradient ensures chromatographic resolution between the sulfoxide and the parent drug, preventing in-source fragmentation of the parent from artificially inflating the sulfoxide signal.
Step 4: System Suitability and Self-Validation (QC Checks)
To guarantee the integrity of the data, the sequence must include the following self-validating injections:
-
Blank Matrix + IS Only: Ensures there is no "isotopic cross-talk" (i.e., the Lurasidone sulfoxide-d8 standard does not contain trace amounts of unlabeled lurasidone sulfoxide).
-
Blank Matrix + ULOQ Analyte Only: Ensures that high concentrations of the unlabeled analyte do not contribute to the MRM transition of the SIL-IS (M+8 channel).
-
Post-Extraction Spike: Calculate the absolute Matrix Factor (MF) by comparing the peak area of the IS spiked into a pre-extracted blank matrix versus the IS spiked into neat solvent. While the SIL-IS corrects for the ratio, an absolute MF below 50% indicates severe suppression requiring further sample cleanup optimization.
References
-
Kotteboina, M. Y., et al. "LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study." Biomedical Chromatography (2016). URL: [Link]
-
Strickland, E. C., et al. "Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS." Spectroscopy Online (2020). URL: [Link]
-
"Microbial degradation products of lurasidone and their significance in postmortem toxicology." Journal of Forensic Sciences (2023). URL: [Link]
-
Veeprho Pharmaceuticals. "Lurasidone Metabolite 14283-D8 | CAS 2070009-43-5". Veeprho Catalog. URL: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
Publish Comparison Guide: Lurasidone Sulfoxide vs. Risperidone Metabolites
The Pharmacological Context: Tracking Atypical Antipsychotics
In the landscape of atypical antipsychotics, therapeutic drug monitoring (TDM) and pharmacokinetic profiling rely heavily on understanding drug metabolism. While both lurasidone and risperidone are second-generation antipsychotics targeting D2 and 5-HT2A receptors, their metabolic fates diverge significantly.
This guide provides an in-depth technical comparison between lurasidone sulfoxide (an inactive byproduct of lurasidone) and 9-hydroxyrisperidone (the primary active metabolite of risperidone). Understanding the relative levels, enzymatic pathways, and analytical quantification of these metabolites is critical for drug development professionals, toxicologists, and clinical researchers optimizing patient adherence and efficacy.
Mechanistic Divergence: CYP3A4 vs. CYP2D6 Pathways
The metabolic routing of these two drugs dictates the clinical relevance of their metabolites.
-
Lurasidone Metabolism: [1]. This pathway yields several circulating entities. While hydroxylation of the norbornane ring produces the active metabolites ID-14283 and ID-14326, S-oxidation of the benzisothiazole ring yields lurasidone sulfoxide , an inactive metabolite[2]. Because lurasidone relies on CYP3A4, its pharmacokinetic profile is highly susceptible to strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin)[3].
-
Risperidone Metabolism: [4]. The primary reaction is 9-hydroxylation, producing 9-hydroxyrisperidone (also known as paliperidone)[5]. Unlike lurasidone sulfoxide, 9-hydroxyrisperidone is pharmacologically active. The sum of the parent drug and this metabolite is referred to as the "active moiety"[4].
Metabolic pathways of lurasidone and risperidone highlighting active and inactive metabolites.
Quantitative Pharmacokinetics & Circulating Levels
The physiological levels and half-lives of these metabolites are critical for interpreting pharmacokinetic data. While 9-hydroxyrisperidone levels are heavily dependent on the patient's CYP2D6 phenotype (Extensive vs. Poor Metabolizers)[6], lurasidone sulfoxide levels are more uniform but highly dependent on the co-administration of food, which [2].
| Pharmacokinetic Parameter | Lurasidone Sulfoxide | 9-Hydroxyrisperidone |
| Parent Drug | Lurasidone | Risperidone |
| Primary Enzyme | CYP3A4 | CYP2D6 (Minor: CYP3A4) |
| Metabolic Pathway | S-Oxidation | 9-Hydroxylation |
| Pharmacological Activity | Inactive | Active (Equipotent to parent) |
| Parent Bioavailability | 9–19% (Highly food-dependent) | ~70% (Food-independent) |
| Parent Half-Life | 18–40 hours | 3h (Extensive) to 20h (Poor) |
| Metabolite Half-Life | ~18–40 hours (Tracks parent elimination) | 21h (Extensive) to 30h (Poor) |
| Primary Excretion Route | Feces (~80%), Urine (~9%) | Urine (70%) |
| Clinical Significance | Adherence monitoring (Urine/Plasma) | Therapeutic efficacy (Active Moiety) |
Analytical Methodology: Multiplexed LC-MS/MS Protocol
To objectively compare and quantify these metabolites in biological matrices (plasma or urine), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology is designed as a self-validating system to ensure data integrity and trustworthiness.
Step 1: Sample Preparation via Solid Phase Extraction (SPE)
-
Action: Aliquot 200 µL of the biological sample. Spike with deuterated internal standards (e.g., Lurasidone-d8 and Risperidone-d4). Load onto a pre-conditioned Oasis HLB SPE cartridge, wash with 5% methanol, and elute with 100% acetonitrile.
-
Causality & Validation: Simple protein precipitation often leaves residual phospholipids that cause unpredictable ion suppression in the mass spectrometer. SPE removes these hydrophilic and lipophilic interferences. The inclusion of deuterated internal standards creates a self-validating loop: because the deuterated isotopes co-elute with the target analytes, they experience the exact same matrix effects. Any signal suppression is mathematically corrected by calculating the analyte-to-internal-standard peak area ratio.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 5 µL of the reconstituted eluate onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality & Validation: The C18 stationary phase effectively separates the sulfoxide and hydroxylated metabolites based on hydrophobicity. Formic acid is critical here; it acts as a proton donor (
), ensuring that the basic nitrogen atoms in both lurasidone and risperidone are fully ionized into cations prior to entering the electrospray ionization (ESI) source.
Step 3: Mass Spectrometry Detection (ESI-MRM)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
-
Causality & Validation: MRM isolates the specific precursor ion (Q1) and a unique fragment ion (Q3). For lurasidone sulfoxide, monitoring the specific fragmentation of the oxidized isothiazole ring (e.g., avoiding the m/z 166 peak of the unhydroxylated norbornane ring) ensures no cross-talk with isobaric hydroxylated metabolites[7]. This precise mass filtering guarantees that the quantified signal belongs exclusively to the target metabolite.
Clinical & Analytical Implications
The comparative analysis of these two metabolites reveals distinct utility in clinical and research settings:
-
Therapeutic Efficacy vs. Adherence Tracking: Because 9-hydroxyrisperidone is pharmacologically active, quantifying its levels is essential for determining the "active moiety" circulating in the patient's brain and plasma[8]. In contrast, lurasidone sulfoxide is inactive. However, have shown that oxidized and hydroxylated metabolites of lurasidone are highly prevalent in urine[7]. Therefore, lurasidone sulfoxide serves as a superior biomarker for non-invasive urine drug testing (UDT) to monitor patient adherence, especially since the parent drug is heavily excreted in feces rather than urine[9].
-
Pharmacogenomic Considerations: The levels of 9-hydroxyrisperidone are a direct phenotypic readout of a patient's CYP2D6 genetic status[10]. Poor metabolizers will show high parent risperidone and low 9-hydroxyrisperidone, increasing the risk of dose-dependent adverse effects like hyperprolactinemia[11]. Lurasidone sulfoxide levels, conversely, are more indicative of drug-drug interactions (e.g., co-administration with CYP3A4 inhibitors) or food-intake compliance rather than genetic polymorphism[2].
References
-
"Lurasidone - Wikipedia", Wikipedia, [Link]
-
"Risperidone and Paliperidone Pathway, Pharmacokinetics", ClinPGx, [Link]
-
"Pharmacokinetics of Risperidone: Clinical Summary", Psychopharmacology Institute, [Link]
-
"The pharmacokinetics of risperidone in humans: a summary", PubMed (NIH), [Link]
-
"Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder", PubMed (NIH), [Link]
-
"Critical appraisal of lurasidone in the management of schizophrenia", PMC - NIH, [Link]
-
"CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Lurasidone", FDA, [Link]
-
"Lurasidone Pharmacokinetics", Psychopharmacology Institute, [Link]
-
"Pharmacokinetics and Tolerability of Lurasidone in Children and Adolescents With Psychiatric Disorders", PubMed (NIH), [Link]
-
"Lurasidone Metabolite 14283-D8 | CAS 2070009-43-5", Veeprho, [Link]
-
"Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS", Spectroscopy Online, [Link]
-
"Lurasidone - StatPearls", NCBI Bookshelf - NIH, [Link]
-
"The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro", ResearchGate, [Link]
-
"Risperidone Therapy and CYP2D6 Genotype", Medical Genetics Summaries - NCBI, [Link]
-
"CYP2D6 polymorphisms and their influence on risperidone treatment", Dove Medical Press, [Link]
-
"Latuda vs. risperidone: Differences, similarities & side effects", SingleCare, [Link]
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 6. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Safety Operating Guide
Part 1: The Chemical Context & Hazard Causality
As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a regulatory checklist, but as a systematic mitigation of molecular risk. Lurasidone sulfoxide is a highly specific API (Active Pharmaceutical Ingredient) impurity, and its disposal requires rigorous, scientifically grounded protocols.
The following guide details the causality behind our handling choices, providing researchers and drug development professionals with self-validating workflows to ensure absolute safety and environmental compliance.
Lurasidone sulfoxide (CAS 1809325-45-8) is a major oxidative degradant and reference standard impurity associated with the atypical antipsychotic1[1]. While primarily utilized for analytical benchmarking, it retains the core benzisothiazole and piperazine pharmacophores of the parent drug.
Because of its bioactive potential, standard chemical disposal is insufficient. When subjected to extreme heat without proper scrubbing, the complex heterocyclic structure decomposes into highly toxic gases, including hydrogen sulfide (SOx), nitrogen oxides (NOx), and carbon monoxide[2]. Therefore, operational disposal plans must strictly center on containment, prevention of aerosolization, and high-temperature incineration.
Table 1: Lurasidone Sulfoxide Physicochemical & Hazard Profile
| Parameter | Data / Classification | Operational Consequence |
| CAS Number | 1809325-45-8 | Requires specific impurity tracking and SDS alignment[3]. |
| Physical State | Solid / Powder | High risk of aerosolization during accidental spills. |
| Health Hazards | Skin Sensitization (Cat 1), Repro Tox (Cat 2), STOT (Cat 2) | Mandates N95/P100 respirators and impermeable nitrile gloves[4]. |
| Thermal Decomposition | Releases NOx, COx, SOx | Must not be autoclaved; requires RCRA-permitted high-temp incineration[2]. |
Part 2: Laboratory Spill Containment & Recovery Workflow
In the event of an accidental release, immediate containment is critical to prevent inhalation exposure and surface cross-contamination. This protocol is designed as a self-validating system : each step includes a verification check to ensure the hazard has been neutralized before proceeding.
Step 1: Isolation and PPE Verification
-
Action: Evacuate non-essential personnel from the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and a chemically impermeable lab coat[4][5].
-
Causality: Lurasidone sulfoxide is a fine powder that easily aerosolizes. The primary exposure route of concern for reproductive toxicity and Specific Target Organ Toxicity (STOT) is the inhalation of these micro-particulates[4].
-
Validation: Perform a negative-pressure seal check on the respirator. Verify that the laboratory's HVAC system is maintaining negative pressure relative to the corridor.
Step 2: Mechanical Collection (Zero-Aerosol Method)
-
Action: Do NOT dry sweep. For solid powder spills, cover the spill with absorbent paper towels lightly dampened with 70% ethanol or water to suppress dust[5][6]. Carefully fold the towels inward, trapping the powder, and place them into a wide-mouth, sealable hazardous waste container.
-
Causality: Wet-wiping physically binds the API impurity to the solvent matrix, entirely neutralizing the risk of aerosolization.
-
Validation: Inspect the primary spill zone. The total absence of visible dry powder confirms successful primary collection.
Step 3: Chemical Decontamination
-
Action: Scrub the contaminated surface with an alcohol-based solvent (e.g., isopropanol or ethanol), followed by a secondary wash with plenty of water[5][6].
-
Causality: Lurasidone sulfoxide has limited aqueous solubility; an alcohol primary wash ensures complete dissolution of residual molecules, while the aqueous secondary wash removes the solvent and any remaining excipients.
-
Validation: Swab the decontaminated area. In highly sensitive cGMP environments, run the swab via HPLC to confirm residues are below the Acceptable Daily Exposure (ADE) limit. For standard R&D, visual inspection under a secondary light source must show zero residue.
Part 3: EPA-Compliant Disposal Protocol (40 CFR Part 266 Subpart P)
For U.S.-based laboratories and facilities adhering to global best practices, the disposal of lurasidone sulfoxide must comply with the 7[7][8].
Step 1: The Sewering Ban
-
Action: Strictly prohibit the disposal of lurasidone sulfoxide down any sink or floor drain[9][10].
-
Causality: Pharmaceutical impurities bypass standard wastewater treatment filtration, leading to direct contamination of surface and ground waters, posing severe ecological risks to aquatic life[10].
-
Validation: Cap or seal all sinks in the immediate weighing/handling area during API manipulation.
Step 2: Accumulation and Containment
-
Action: Place all collected waste (including contaminated PPE and wiping materials) into a structurally sound, chemically compatible container[8][10].
-
Causality: Prevents secondary leaks during transit. The container must resist degradation from residual alcohol used during cleanup.
-
Validation: Perform a weekly visual integrity check of the accumulation container to ensure the seal is airtight.
Step 3: Regulatory Labeling
-
Action: Label the container explicitly with the words "Hazardous Waste Pharmaceuticals"[8][10]. Under Subpart P, specific RCRA hazardous waste codes are not strictly required on the label, but the pharmaceutical designation is mandatory[10].
-
Causality: Ensures reverse distributors and waste handlers immediately recognize the regulatory framework governing the container.
-
Validation: The EHS officer must counter-sign the label before the container is moved to the central accumulation area.
Step 4: Final Disposition via Incineration
-
Action: Transfer the waste to a RCRA-permitted facility for high-temperature incineration[11].
-
Causality: Incineration at approved temperatures completely breaks down the complex heterocyclic rings, safely scrubbing the resulting NOx and SOx gases before atmospheric release.
-
Validation: The disposal cycle is only considered "closed" when the laboratory receives and archives the official Certificate of Destruction (CoD) from the incineration facility.
Table 2: EPA Subpart P Compliance Checklist for Pharmaceutical Waste
| Regulatory Requirement | Implementation Step | Validation Metric |
| Sewer Prohibition | Cap all nearby drains during handling. | Zero liquid discharge to municipal water[8][9]. |
| Accumulation Limits | Store in structurally sound, compatible containers. | Container integrity verified weekly[10]. |
| Labeling | Apply "Hazardous Waste Pharmaceuticals" label. | 100% of containers visually verified before transport[10]. |
| Final Disposition | Ship to RCRA-permitted incineration facility. | Certificate of Destruction (CoD) received and archived[11]. |
Part 4: Visualizing the Disposal Workflow
Fig 1. Lurasidone Sulfoxide EPA-compliant waste routing and disposal workflow.
References
1.[6] MSDS - Lurasidone Sulfoxide - KM Pharma Solution Private Limited. kmpharma.in. 6 2.[2] SAFETY DATA SHEET - Santa Cruz Biotechnology. scbt.com. 2 3.[7] EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary of - ASHP. ashp.org.7 4.[5] Lurasidone Hydrochloride-SDS-MedChemExpress. medchemexpress.com. 5 5.[9] Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. republicservices.com. 9 6.[10] EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule - Quarles. quarles.com. 10 7.[11] SAFETY DATA SHEET - Camber Pharmaceuticals. camberpharma.com. 11 8.[4] Lurasidone hydrochloride SDS, 367514-88-3 Safety Data Sheets - ECHEMI. echemi.com. 4 9.[3] exo-2,3-Norbornanedicarboximide - LGC Standards. lgcstandards.com. 3 10.[8] Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals - Fennemore. fennemorelaw.com. 8 11.[1] Lurasidone Hydrochloride - LGC Standards. lgcstandards.com. 1
Sources
- 1. Lurasidone Hydrochloride | LGC Standards [lgcstandards.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. exo-2,3-Norbornanedicarboximide | LGC Standards [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. kmpharma.in [kmpharma.in]
- 7. ashp.org [ashp.org]
- 8. fennemorelaw.com [fennemorelaw.com]
- 9. republicservices.com [republicservices.com]
- 10. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 11. camberpharma.com [camberpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
